2-Methyl-1H-indole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-9(10(12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFYJMNOBRLYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390226 | |
| Record name | 2-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63176-44-3 | |
| Record name | 2-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Methyl-1H-indole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core synthesis mechanisms for 2-Methyl-1H-indole-3-carboxylic acid, a significant heterocyclic compound in medicinal chemistry and drug development. This document details the prevalent synthetic routes, including the Japp-Klingemann reaction and the Fischer indole synthesis, presenting detailed reaction mechanisms, experimental protocols, and quantitative data.
Introduction
The indole scaffold is a privileged structure in numerous biologically active compounds. Specifically, this compound and its derivatives have garnered considerable attention due to their diverse pharmacological activities. Efficient and scalable synthesis of this core structure is paramount for further drug discovery and development efforts. This guide focuses on a well-established and reliable two-step synthesis followed by a final hydrolysis step.
Overview of the Synthetic Pathway
The primary synthetic route to this compound involves a three-stage process:
-
Japp-Klingemann Reaction: Synthesis of the key intermediate, the phenylhydrazone of a pyruvate ester, from a β-ketoester and a diazonium salt.
-
Fischer Indole Synthesis: Acid-catalyzed cyclization of the phenylhydrazone intermediate to form the indole ring, yielding an ester of this compound.[1][2][3][4][5][6][7]
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.
This pathway is highly versatile and allows for the preparation of various substituted indole derivatives by modifying the starting materials.
Japp-Klingemann Reaction: Synthesis of the Phenylhydrazone Intermediate
The Japp-Klingemann reaction is a classic method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[8] In the context of synthesizing this compound, ethyl 2-methylacetoacetate is reacted with benzenediazonium chloride to produce the phenylhydrazone of ethyl pyruvate.[9][10][11]
Reaction Mechanism
The mechanism of the Japp-Klingemann reaction involves several key steps:
-
Deprotonation: The β-keto-ester is deprotonated at the α-carbon to form an enolate.
-
Azo Coupling: The enolate acts as a nucleophile and attacks the diazonium salt to form an azo compound.
-
Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis, leading to the cleavage of the acetyl group and the formation of the more stable hydrazone.
Experimental Protocol
Materials:
-
Aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl 2-methylacetoacetate
-
Sodium acetate
-
Ethanol
-
Ice
Procedure:
-
Preparation of Benzenediazonium Chloride: A solution of aniline in hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C.
-
Japp-Klingemann Reaction: In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol, and sodium acetate is added. The mixture is cooled in an ice bath. The freshly prepared benzenediazonium chloride solution is then added slowly to the stirred solution of the β-keto-ester.
-
Work-up: The reaction mixture is stirred for a period, after which the formed solid product (the phenylhydrazone of ethyl pyruvate) is collected by filtration, washed with water, and dried.
Quantitative Data
| Reactant/Product | Molar Ratio | Typical Yield |
| Aniline | 1.0 | - |
| Sodium Nitrite | 1.0 | - |
| Ethyl 2-methylacetoacetate | 1.0 | 70-85% |
| Phenylhydrazone of Ethyl Pyruvate | - |
Fischer Indole Synthesis: Formation of the Indole Ring
The Fischer indole synthesis is a powerful and widely used method for constructing the indole nucleus from a phenylhydrazone and an acid catalyst.[1][2][3][4][5][6][7] In this synthesis, the phenylhydrazone of ethyl pyruvate is cyclized to form ethyl 2-methyl-1H-indole-3-carboxylate.
Reaction Mechanism
The mechanism of the Fischer indole synthesis is complex and involves several key transformations:
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: The enamine undergoes a[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.[1][2][4]
-
Rearomatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization occurs.
-
Elimination: The cyclic intermediate eliminates a molecule of ammonia to form the stable aromatic indole ring.[1][2][4]
Experimental Protocol
Materials:
-
Phenylhydrazone of ethyl pyruvate
-
Glacial acetic acid (or other acid catalysts like sulfuric acid, polyphosphoric acid)
-
Ethanol (as solvent)
Procedure:
-
Reaction Setup: The phenylhydrazone of ethyl pyruvate is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.
-
Acid Catalysis: An acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or glacial acetic acid itself) is added to the solution.
-
Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled and poured into ice-water. The precipitated product, ethyl 2-methyl-1H-indole-3-carboxylate, is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data
| Reactant/Product | Molar Ratio | Typical Yield | Reaction Temperature | Reaction Time |
| Phenylhydrazone of Ethyl Pyruvate | 1.0 | 60-80% | Reflux | 2-6 hours |
| Acid Catalyst | Catalytic | - | - | - |
| Ethyl 2-methyl-1H-indole-3-carboxylate | - |
Hydrolysis of the Ester
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.[12][13]
Reaction Mechanism
The hydrolysis of an ester under basic conditions involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.
Experimental Protocol
Materials:
-
Ethyl 2-methyl-1H-indole-3-carboxylate
-
Sodium hydroxide or potassium hydroxide
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid
Procedure:
-
Saponification: Ethyl 2-methyl-1H-indole-3-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide. The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC).
-
Solvent Removal: A portion of the alcohol is removed by distillation.
-
Acidification: The remaining aqueous solution is cooled in an ice bath and then acidified with dilute hydrochloric acid until the pH is acidic.
-
Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried.
Quantitative Data
| Reactant/Product | Molar Ratio | Typical Yield |
| Ethyl 2-methyl-1H-indole-3-carboxylate | 1.0 | >90% |
| Sodium Hydroxide | 1.1-1.5 | - |
| This compound | - |
Overall Synthetic Workflow
The entire process from starting materials to the final product can be visualized as a continuous workflow.
References
- 1. testbook.com [testbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer_indole_synthesis [chemeurope.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Japp klingemann reaction | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
physicochemical properties of 2-Methyl-1H-indole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1H-indole-3-carboxylic Acid
Introduction
This compound (CAS No: 63176-44-3) is a derivative of indole, a prominent heterocyclic aromatic compound. Indole and its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and structural versatility.[1][2] This compound serves as a key building block in the synthesis of more complex molecules, including potential therapeutic agents.[1] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and a visualization of its synthetic pathway, intended for researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental are summarized below. These parameters are crucial for predicting its behavior in biological systems, designing formulations, and planning synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [3][4][5][6] |
| Molecular Weight | 175.18 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid | [4][7] |
| XLogP3-AA (LogP) | 2.0 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| pKa (Predicted) | ~3.9 (Estimated from Indole-3-carboxylic acid) | [8] |
| Melting Point | Data not available. The related ethyl ester melts at 150°C.[1] | |
| Boiling Point | Data not available. Likely decomposes upon heating. | |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like ethanol and methanol, with limited solubility in water.[8][9] |
Experimental Protocols
Detailed experimental procedures are essential for the accurate and reproducible determination of physicochemical properties. Below are standard methodologies applicable to this compound.
Melting Point Determination
The melting point of a solid crystalline compound is a critical indicator of its purity.
-
Method: Capillary Melting Point
-
A small, finely powdered sample of the dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or an automated digital instrument).
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. This method was used for related compounds in synthetic procedures.[1]
-
Determination of Acid Dissociation Constant (pKa)
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution.
-
Method: Potentiometric Titration
-
A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
-
Solubility Measurement
Solubility data is vital for drug development, affecting absorption and bioavailability.
-
Method: Shake-Flask Method (OECD Guideline 105)
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a flask.
-
The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Synthetic Pathway Visualization
This compound can be synthesized through various routes. A common and straightforward method involves the hydrolysis of its corresponding ester, ethyl 2-methyl-1H-indole-3-carboxylate. This process is typically carried out under basic conditions followed by acidification.
References
- 1. bipublication.com [bipublication.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H9NO2 | CID 3159671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. This compound Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Biological Versatility of 2-Methyl-1H-indole-3-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1H-indole-3-carboxylic acid, a derivative of the privileged indole scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The indole nucleus is a cornerstone in numerous natural products and synthetic drugs, and modifications at various positions of this bicyclic structure have led to the discovery of potent therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Synthesis
The primary synthetic route to this compound and its esters is the Fischer-Indole synthesis. This well-established method involves the reaction of a phenylhydrazine with an α-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. The resulting ethyl 2-methyl-1H-indole-3-carboxylate can then be hydrolyzed to the carboxylic acid.
Biological Activities
This compound and its derivatives have demonstrated a broad spectrum of biological effects, including antioxidant, anti-inflammatory, analgesic, anticancer, and antihypertensive properties.
Antioxidant Activity
Derivatives of this compound have been shown to possess notable antioxidant properties. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Reference |
| 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline | DPPH radical scavenging | 57.46 |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity is determined by measuring the scavenging of the stable free radical DPPH.
-
Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A series of dilutions are made from the stock solution. A solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.
-
Reaction Mixture: A defined volume of each dilution of the test compound is mixed with a specific volume of the DPPH solution. A control is prepared with the solvent and the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow: DPPH Assay
Anti-inflammatory and Analgesic Activity
Derivatives of this compound have been evaluated for their anti-inflammatory and analgesic effects using in vivo models such as the carrageenan-induced paw edema test and the acetic acid-induced writhing test.
Quantitative Data: Anti-inflammatory and Analgesic Activity of a Thiazolidin-3-yl Amide Derivative
| Activity | Model | Test Compound Dose (mg/kg) | % Inhibition | Standard Drug | % Inhibition (Standard) |
| Anti-inflammatory | Carrageenan-induced paw edema | 100 | 31.8% | Indomethacin | 45.3% |
| Analgesic | Acetic acid-induced writhing | 100 | 57.52% | Aspirin | 65.03% |
Experimental Protocol: Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation.
-
Animal Grouping: Animals (typically rats or mice) are divided into control, standard, and test groups.
-
Compound Administration: The test compound or standard anti-inflammatory drug (e.g., indomethacin) is administered, usually orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group compared to the control group.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
Experimental Protocol: Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity.
-
Animal Grouping: Mice are divided into control, standard, and test groups.
-
Compound Administration: The test compound or a standard analgesic (e.g., aspirin) is administered prior to the induction of writhing.
-
Induction of Writhing: An intraperitoneal injection of acetic acid solution (e.g., 0.6%) is given to each mouse.
-
Observation: The number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Calculation: The percentage of inhibition of writhing is calculated for the test and standard groups relative to the control group.
Experimental Workflow: Acetic Acid-Induced Writhing Test
Signaling Pathways in Inflammation
Indole compounds have been shown to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central to the production of pro-inflammatory cytokines and mediators. Inhibition of these pathways can lead to a reduction in the inflammatory response.
NF-κB Signaling Pathway
Anticancer Activity
The indole scaffold is present in numerous anticancer agents. While specific data for this compound is limited in the searched literature, its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The MTT assay is a common method to assess cell viability and determine the cytotoxic potential of a compound.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (around 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Experimental Workflow: MTT Cytotoxicity Assay
Antihypertensive Activity
Derivatives of indole-3-carboxylic acid have been identified as potent angiotensin II receptor 1 (AT1) antagonists.[3] The renin-angiotensin system (RAS) plays a crucial role in blood pressure regulation, and blockade of the AT1 receptor is a key mechanism for many antihypertensive drugs.
Signaling Pathway: Angiotensin II Receptor Signaling
Angiotensin II, by binding to the AT1 receptor, initiates a cascade of intracellular events leading to vasoconstriction and an increase in blood pressure.
Angiotensin II Signaling Pathway
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. The data and protocols presented in this guide offer a foundation for further research and development in the fields of antioxidant, anti-inflammatory, analgesic, anticancer, and antihypertensive therapies. The modulation of key signaling pathways such as NF-κB, MAPK, and the renin-angiotensin system underscores the therapeutic potential of this indole scaffold. Further investigation into the specific mechanisms and in vivo efficacy of the parent compound is warranted to fully elucidate its clinical applicability.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Methyl-1H-indole-3-carboxylic Acid Derivatives and Analogues
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets.[1] This structural motif is prevalent in numerous natural products, such as the amino acid tryptophan, and forms the core of many clinically approved pharmaceuticals.[1] Among the vast library of indole-based compounds, derivatives of this compound have emerged as a versatile platform for the development of novel therapeutic and functional agents. These compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antioxidant, and herbicidal properties.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, supported by detailed experimental protocols and data.
Synthesis of this compound and Derivatives
The synthesis of the this compound core and its subsequent derivatization can be achieved through several established and modern synthetic routes. A common strategy involves the initial synthesis of an ester, typically ethyl or methyl 2-methyl-1H-indole-3-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid or further modified.
Key Synthetic Approaches:
-
Fischer-Indole Synthesis: A classical method for forming the indole ring from an arylhydrazine and an aldehyde or ketone.[1]
-
Palladium-Catalyzed Heterocyclization: An efficient modern route for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives from substituted anilines.[3][4] This method can be enhanced by microwave irradiation, which often improves yields and significantly reduces reaction times.[3][4]
-
Esterification and Hydrolysis: The carboxylic acid can be readily esterified, for instance, via Fischer-Speier esterification using an alcohol like methanol with an acid catalyst.[5] Conversely, the acid is commonly obtained by the hydrolysis of its corresponding ester.
-
Amide Coupling: The carboxylic acid group is a versatile handle for creating a diverse library of amide derivatives by coupling it with various primary or secondary amines, such as substituted anilines or amino acid esters.[6]
Below is a generalized workflow for the synthesis of amide derivatives, a common class of compounds investigated for biological activity.
Caption: General workflow for the synthesis of this compound amides.
Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a range of biological activities, highlighting their potential in drug discovery and agrochemistry.
Anti-inflammatory and Analgesic Activity
A series of Schiff bases and thiazolidin-3-yl-amides derived from 2-methyl-1H-indole-3-carbohydrazide were synthesized and evaluated for anti-inflammatory and analgesic properties.[2] Certain compounds, particularly those featuring two hydroxyl groups and one methoxy group on a phenyl ring, demonstrated excellent activity in carrageenan-induced and dextran-induced paw edema models.[2] Their analgesic effects, tested using hot plate and acetic acid-induced writhing methods, were comparable to the standard drug Aspirin, suggesting that their mechanism may involve the inhibition of cyclooxygenase and the reduction of prostaglandin release.[2]
Antioxidant Activity
Novel amides synthesized by reacting 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid with various substituted methoxy anilines were screened for their in vitro antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. The study concluded that the presence and position of methoxy groups on the aniline ring were crucial for activity.
| Compound ID | Substitution Pattern | IC50 (µg/mL) |
| IVb | 3,4-dimethoxyaniline | 57.46 |
| Ascorbic Acid | (Positive Control) | - |
Table 1. Antioxidant activity of a lead 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid amide derivative. The compound IVb showed good antioxidant potential.
Herbicidal Activity
The structural similarity of indole-3-carboxylic acids to the natural plant hormone auxin (indole-3-acetic acid, IAA) has prompted their investigation as herbicides.[7] Researchers have designed and synthesized α-substituted indole-3-carboxylic acid derivatives as potential antagonists of the transport inhibitor response 1 (TIR1) protein, a key receptor in the auxin signaling pathway that regulates plant growth.[1][7] By disrupting this pathway, these compounds can induce phytotoxicity, making them promising candidates for new herbicidal agents.
Caption: Simplified diagram of the TIR1-mediated auxin signaling pathway and its antagonism.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole core and its side chains.
References
- 1. This compound | 63176-44-3 | Benchchem [benchchem.com]
- 2. bipublication.com [bipublication.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Core Moiety: A Technical Guide to the Discovery and History of 2-Methyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1H-indole-3-carboxylic acid, a seemingly simple heterocyclic compound, represents a foundational scaffold in the vast landscape of medicinal chemistry and drug discovery. Its indole core is a privileged structure, appearing in a multitude of natural products and synthetic pharmaceuticals, underscoring its profound biological significance. This technical guide delves into the historical context of the discovery of this important molecule, outlines key synthetic methodologies from its likely early preparations to modern, high-efficiency protocols, and presents relevant physicochemical and reaction data.
Historical Context: The Dawn of Indole Synthesis
While a singular, definitive report detailing the "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis can be understood within the broader context of the pioneering work on indole chemistry in the late 19th century. The elucidation of the indole structure by Adolf von Baeyer in 1869 laid the groundwork for a flurry of synthetic activity.[1] Several classical named reactions developed during this era provide plausible pathways for the first synthesis of this compound.
Among the most prominent and historically significant methods for indole synthesis is the Fischer indole synthesis , first reported by Emil Fischer in 1883.[2][3] This versatile reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with a ketone or aldehyde. Given the availability of the likely precursors, ethyl acetoacetate and phenylhydrazine, the Fischer synthesis represents a highly probable route for the early preparation of the corresponding ester, which can then be hydrolyzed to this compound.
Another important early method is the Japp-Klingemann reaction , discovered in 1887, which synthesizes hydrazones from β-keto-acids or esters and aryl diazonium salts.[4][5] The resulting hydrazone can then be subjected to Fischer indole synthesis conditions to yield the indole.[4] The Reissert indole synthesis , developed in 1897, provides another pathway, starting from o-nitrotoluene and diethyl oxalate, to produce indole-2-carboxylic acids, which highlights the focus on carboxylated indoles during this period.[6][7]
These early methods, though groundbreaking, often suffered from harsh reaction conditions and limited yields. However, they were instrumental in establishing the fundamental chemistry of indoles and paving the way for the development of more sophisticated and efficient synthetic routes in the 20th and 21st centuries.
Modern Synthetic Protocols
Contemporary methods for the synthesis of this compound and its esters offer significant improvements in terms of yield, purity, and reaction conditions. These modern approaches often employ advanced catalytic systems and reaction technologies.
Fischer Indole Synthesis: A Refined Classical Approach
The Fischer indole synthesis remains a widely used and reliable method. A typical modern protocol for the synthesis of the ethyl ester of this compound is as follows:
Experimental Protocol:
A mixture of ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid is heated under reflux.[6] The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed cyclization. The resulting ethyl 2-methyl-1H-indole-3-carboxylate can be isolated and purified by recrystallization. Subsequent hydrolysis of the ester using a base such as sodium hydroxide, followed by acidification, yields this compound.[4]
Palladium-Catalyzed Intramolecular Oxidative Coupling
More recent advancements include palladium-catalyzed reactions, which offer high efficiency and regioselectivity.[8]
Experimental Protocol:
This method involves the synthesis of an N-aryl enamine derivative from a substituted aniline and methyl acetoacetate.[8] The enamine is then subjected to a palladium-catalyzed intramolecular oxidative coupling reaction. A typical catalytic system includes a palladium source like Pd(OAc)₂, an oxidant such as Cu(OAc)₂, and a base like K₂CO₃ in a solvent like DMF.[8] Microwave irradiation has been shown to significantly accelerate this reaction, leading to excellent yields in shorter reaction times.[8]
Physicochemical and Reaction Data
Quantitative data for this compound and its derivatives are crucial for their application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [2][9] |
| Molecular Weight | 175.18 g/mol | [2] |
| CAS Number | 63176-44-3 | [9] |
| Appearance | Solid | [2] |
Table 1: Physicochemical Properties of this compound
| Reaction | Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Ethyl acetoacetate | Glacial Acetic Acid, Reflux | Ethyl 2-methyl-1H-indole-3-carboxylate | 60% | [6] |
| Palladium-Catalyzed Coupling | Methyl (Z)-3-(phenylimino)butanoate | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, 80°C, 3h | Methyl 2-methyl-1H-indole-3-carboxylate | 72% | [8] |
| Microwave-Assisted Pd-Catalyzed Coupling | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, 60°C, 3h | Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate | 94% | [8] |
Table 2: Selected Synthetic Yields for 2-Methyl-1H-indole-3-carboxylate Derivatives
Visualizing the Synthetic Pathways
The logical flow of the historical and modern synthetic routes can be visualized using diagrams.
Figure 1: Workflow of the Fischer Indole Synthesis.
Figure 2: Workflow of the Palladium-Catalyzed Synthesis.
Historical Significance and Modern Applications
The development of synthetic routes to this compound and its derivatives has had a lasting impact on medicinal chemistry. The indole-3-carboxylic acid moiety is a key component in a variety of biologically active molecules.[8] For instance, derivatives have been investigated as mast cell tryptase inhibitors.[8] The broader class of indole-containing compounds has found applications as antiviral, anticancer, and anti-inflammatory agents, highlighting the enduring importance of this heterocyclic core.[6] The ability to functionalize the indole nucleus at various positions, a process often facilitated by the directing effects of the carboxyl group, has made this compound a valuable and versatile building block in the synthesis of complex molecular architectures for drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2-Methyl-1H-indole-3-carboxylic Acid Crystal Structure Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic analysis of 2-Methyl-1H-indole-3-carboxylic acid. While a specific crystallographic information file (CIF) for this compound is not publicly available in the Cambridge Structural Database (CSD) or other reviewed scientific literature, this document outlines the established methodologies for the synthesis, crystallization, and X-ray diffraction analysis of analogous indole derivatives. The provided data and protocols are based on documented studies of similar compounds and serve as a robust framework for the analysis of the title compound.
Data Presentation
As the specific crystal structure of this compound has not been reported, this section provides typical crystallographic data for a representative indole derivative, 5-methoxy-1H-indole-2-carboxylic acid, to offer a comparative reference. This data illustrates the type of quantitative information obtained from a single-crystal X-ray diffraction study.
Table 1: Representative Crystallographic Data for an Indole Carboxylic Acid Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | |
| a (Å) | 4.0305 |
| b (Å) | 13.0346 |
| c (Å) | 17.2042 |
| α (°) | 90 |
| β (°) | 91.871 |
| γ (°) | 90 |
| Volume (ų) | 903.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.415 |
| Absorption Coefficient (mm⁻¹) | 0.10 |
| F(000) | 400.0 |
Note: Data is for 5-methoxy-1H-indole-2-carboxylic acid and is intended for illustrative purposes.
Table 2: Selected Bond Lengths and Angles for an Indole Carboxylic Acid Derivative
| Bond/Angle | Length (Å) / Angle (°) |
| Indole Ring | |
| N1-C2 | 1.37 |
| C2-C3 | 1.42 |
| C3-C3a | 1.40 |
| C3a-C7a | 1.40 |
| N1-C7a | 1.38 |
| Carboxylic Acid Group | |
| C2-C10 | 1.48 |
| C10-O1 | 1.22 |
| C10-O2 | 1.31 |
| N1-C2-C3 | 108.5 |
| C2-C3-C3a | 109.2 |
| O1-C10-O2 | 123.5 |
Note: Data is for a representative indole derivative and will vary for this compound.
Experimental Protocols
This section details the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound, based on established methods for similar compounds.
Synthesis of this compound
A common route for the synthesis of this compound and its esters is the Fischer indole synthesis.
Procedure:
-
A mixture of ethyl acetoacetate (1 equivalent) and glacial acetic acid (1 equivalent) is prepared in a round-bottom flask.
-
The flask is refluxed in methanol, and phenylhydrazine (1 equivalent) is added slowly over a period of one hour.
-
Stirring is continued for an additional hour.
-
The reaction mixture is then poured into a beaker and stirred vigorously until a solid forms.
-
Sufficient water is added to the beaker, and the solid product is collected by filtration.
-
The crude product is dried and can be recrystallized from ethanol to yield the ethyl ester of this compound.
-
Hydrolysis of the ester to the carboxylic acid can be achieved by refluxing with a base such as sodium hydroxide in an aqueous or alcoholic solution, followed by acidification.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly employed method.
Procedure:
-
Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial and cover it with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, is used for data collection.
-
The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection.
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
-
The collected data is processed to determine the unit cell parameters and to integrate the reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Mandatory Visualizations
The following diagrams illustrate key workflows and molecular structures relevant to the analysis of this compound.
Caption: Experimental Workflow for Crystal Structure Analysis.
Caption: Molecular Structure of this compound.
Solubility Profile of 2-Methyl-1H-indole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Methyl-1H-indole-3-carboxylic acid in various solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and databases, this document focuses on presenting qualitative solubility information inferred from synthetic and purification procedures. Furthermore, a detailed experimental protocol for the quantitative determination of solubility via the equilibrium shake-flask method is provided to enable researchers to generate precise data. This guide also includes visualizations of the experimental workflow and the molecular interactions governing the solubility of the target compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its indole scaffold, a common motif in biologically active molecules. Understanding its solubility in different solvents is a critical first step in various research and development processes, including reaction chemistry, purification, formulation, and in vitro/in vivo screening. This document aims to collate the available solubility information and provide a practical framework for its quantitative determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 175.18 g/mol | --INVALID-LINK-- |
| CAS Number | 63176-44-3 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
Solubility Data
Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound. However, qualitative inferences can be drawn from published synthetic procedures that describe its purification.
Qualitative Solubility
The use of specific solvents for recrystallization provides strong evidence of the compound's solubility characteristics. Recrystallization typically involves dissolving the solute in a hot solvent in which it has good solubility, and then allowing it to crystallize as the solution cools and the solubility decreases.
Table 2: Qualitative Solubility of this compound
| Solvent | Temperature | Solubility | Inference Source |
| Ethanol | Elevated | Soluble | Used as a recrystallization solvent.[1] |
| Ethanol | Room/Cool | Sparingly Soluble | Implied by successful recrystallization.[1] |
| Methanol | Not Specified | Soluble | A derivative, ethyl 2-methyl-1H-indole-3-carboxylate, was refluxed in methanol, and another derivative was recrystallized from it.[1][2] |
Inferred Solubility Based on a Structurally Similar Compound
While not direct data for the target compound, the solubility of the parent compound, Indole-3-carboxylic acid, can provide some guidance.
Table 3: Solubility of Indole-3-carboxylic Acid (CAS 771-50-6)
| Solvent | Solubility | Source |
| 95% Ethanol | 50 mg/mL | [3] |
| Methanol | Soluble | [3] |
| Ether | Soluble | [3] |
| Acetate | Soluble | [3] |
| Boiling Water | Insoluble | [3] |
| Benzene | Insoluble | [3] |
| Petroleum Ether | Insoluble | [3] |
Based on these data, it is reasonable to predict that this compound is likely to be soluble in polar organic solvents like alcohols and potentially ethers, and poorly soluble in water and non-polar hydrocarbon solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following detailed experimental protocol for the equilibrium solubility (shake-flask) method is recommended.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, ethyl acetate, hexane)
-
Analytical balance
-
Spatula
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Accurately pipette a known volume of the desired solvent into the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). A standard calibration curve should be prepared using known concentrations of the compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
Molecular Interactions and Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound, with its polar carboxylic acid and N-H groups and its non-polar indole ring, allows for different types of interactions with solvents.
Caption: Potential intermolecular interactions influencing solubility.
Conclusion
References
Theoretical Exploration of 2-Methyl-1H-indole-3-carboxylic acid: A Technical Guide
Introduction
2-Methyl-1H-indole-3-carboxylic acid is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Indole derivatives are known to exhibit a wide range of biological activities.[1] Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for understanding the structural, electronic, and reactive properties of such molecules, thereby aiding in the rational design of novel therapeutic agents. This guide outlines the core theoretical concepts and computational protocols that would be applied to a comprehensive study of this compound.
Molecular Structure and Properties
The foundational aspect of any theoretical study is the determination of the molecule's optimized geometry and fundamental physicochemical properties.
Optimized Molecular Structure
The three-dimensional structure of this compound would be optimized using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[2][3] The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric properties.
Below is a DOT language script to generate a 2D representation of the molecular structure with atom numbering for reference in data tables.
Physicochemical Properties
Basic physicochemical properties can be computed and are essential for drug development and formulation.
| Property | Representative Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [4][5] |
| Molecular Weight | 175.18 g/mol | [4] |
| XLogP3 | 2.3 | PubChem (Computed) |
| Hydrogen Bond Donors | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions.[6] The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
| Parameter | Representative Value (eV) |
| EHOMO | -6.2 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 4.7 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[7] It is used to identify the electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, including drug-receptor binding. The red regions on an MEP map indicate areas of negative potential (electron-rich), while blue regions represent positive potential (electron-poor).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and delocalization of electron density. It can quantify the stabilization energies associated with hyperconjugative interactions, which contribute to the overall stability of the molecule.
Theoretical Vibrational Spectroscopy
Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule.[8][9] The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes.
| Vibrational Mode | Representative Wavenumber (cm⁻¹) |
| N-H stretch | ~3400 |
| O-H stretch (carboxylic acid) | ~3000 (broad) |
| C=O stretch (carboxylic acid) | ~1700 |
| C=C stretch (aromatic) | ~1600-1450 |
| C-N stretch | ~1350 |
Molecular Docking Studies
While no specific molecular docking studies for this compound were found, this class of compounds has been investigated as potential inhibitors for various biological targets.[10] A typical molecular docking workflow would involve:
-
Target Selection: Identifying a relevant protein target based on the desired therapeutic effect.
-
Ligand and Receptor Preparation: Preparing the 3D structures of this compound and the target protein.
-
Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and affinity of the ligand within the protein's active site.
-
Analysis of Interactions: Visualizing and analyzing the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the basis of binding.
Below is a DOT script illustrating a generalized workflow for computational drug design incorporating theoretical studies.
Experimental Protocols for Theoretical Studies
The following outlines a typical computational methodology for the theoretical investigation of this compound, based on protocols used for similar molecules.[2][3][11]
Geometry Optimization and Vibrational Frequency Calculations
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.
-
Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for molecules of this size.
-
Procedure:
-
The initial molecular structure is drawn using a molecular editor and pre-optimized using a molecular mechanics force field.
-
The structure is then fully optimized in the gas phase using the chosen DFT method and basis set without any symmetry constraints.
-
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Electronic Properties Calculations
-
Software: Gaussian 16 or post-processing software like Multiwfn.
-
Method: The calculations are performed on the optimized geometry obtained in the previous step.
-
Procedure:
-
HOMO-LUMO: The energies of the frontier molecular orbitals are obtained from the output of the geometry optimization calculation.
-
MEP: The molecular electrostatic potential is calculated and visualized on the electron density surface.
-
NBO Analysis: The NBO analysis is performed to obtain information about charge distribution, hybridization, and intramolecular interactions.
-
Conclusion
While a specific, detailed theoretical study on this compound is yet to be published, the computational methodologies for such an investigation are well-established. A comprehensive theoretical analysis as outlined in this guide would provide valuable insights into its structural, electronic, and reactive properties. This information would be instrumental for researchers in the fields of medicinal chemistry and drug development for the rational design of new indole-based therapeutic agents and for interpreting experimental findings. The provided frameworks for data presentation and experimental protocols serve as a robust starting point for future computational studies on this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic study of 2-methylindole and 3-methylindole: Solvents interactions and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic properties of 2-methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H9NO2 | CID 3159671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ab initio and density functional theory studies on vibrational spectra of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 2-Methyl-1H-indole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1H-indole-3-carboxylic acid is a heterocyclic compound belonging to the indole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing upon existing research on its derivatives and structurally related compounds. The primary putative targets identified are Aldose Reductase (AR), Cyclooxygenase (COX) enzymes, and Mast Cell Tryptase. This document summarizes the available, albeit limited, quantitative data, details relevant experimental protocols for target validation, and presents key signaling pathways and experimental workflows using Graphviz visualizations. While direct quantitative inhibitory data for the parent compound is scarce in the reviewed literature, the information presented herein for its close analogs provides a strong foundation for future research and drug development efforts.
Introduction
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. This compound, a simple derivative of the indole scaffold, has been investigated, primarily through its derivatives, for a range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects. Understanding the specific molecular targets of this compound is crucial for elucidating its mechanism of action and exploring its full therapeutic potential. This guide focuses on three key potential targets: Aldose Reductase, Cyclooxygenase, and Mast Cell Tryptase.
Potential Therapeutic Targets
Aldose Reductase (AR)
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of AR is a validated strategy for the management of these conditions. Indole derivatives have been extensively studied as AR inhibitors.
| Compound/Derivative | Target | IC50 (µM) | Species | Notes |
| Indole-1-acetic acid | Aldose Reductase (ALR2) | Low µM range | Not Specified | Unsubstituted parent compound shows inhibitory activity. |
| 3-substituted indol-1-yl acetic acids | Aldose Reductase (ALR2) | Activity Reduced | Not Specified | Substitution at the 3-position was found to decrease inhibitory potency compared to the unsubstituted parent compound. |
The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, the increased flux through this pathway, initiated by Aldose Reductase, leads to the accumulation of sorbitol, causing osmotic stress and cellular damage.
Caption: The Polyol Pathway and its role in diabetic complications.
Cyclooxygenase (COX)
Cyclooxygenase (COX) is a family of enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The structural similarity of this compound to the well-known NSAID, Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid), strongly suggests that it may also possess COX inhibitory activity. The anti-inflammatory effects observed for derivatives of this compound are thought to be mediated, at least in part, through the inhibition of prostaglandin synthesis.[1]
Specific IC50 values for this compound against COX-1 and COX-2 are not available in the reviewed literature. The following table presents data for a related indole derivative to provide context.
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | COX-1 | 0.1 | ~20 |
| Indomethacin | COX-2 | 2.0 | ~20 |
Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases to produce a range of prostaglandins that mediate inflammatory responses.
Caption: Simplified overview of the Prostaglandin Synthesis Pathway.
Mast Cell Tryptase
Mast cell tryptase is a serine protease released from mast cells upon activation and is a key mediator in allergic and inflammatory responses, particularly in asthma. Indole-3-carboxylic acids have been identified as important structural motifs for the development of mast cell tryptase inhibitors.
Currently, there is no publicly available quantitative data (e.g., IC50, Ki) for the inhibition of mast cell tryptase by this compound. Research in this area is still in the exploratory phase for this specific compound.
Experimental Protocols
Aldose Reductase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against aldose reductase.
Objective: To determine the IC50 value of a test compound against aldose reductase.
Materials:
-
Partially purified or recombinant aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.
-
Add varying concentrations of the test compound to the reaction mixture. A control with solvent only should also be prepared.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Caption: Workflow for an in vitro Aldose Reductase inhibition assay.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2.
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Method for detecting prostaglandin production (e.g., EIA kit for PGE2)
Procedure:
-
Prepare an assay buffer containing Tris-HCl and heme.
-
Add the COX enzyme (either COX-1 or COX-2) to the buffer.
-
Add varying concentrations of the test compound. A solvent control is also necessary.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time to allow for prostaglandin synthesis.
-
Terminate the reaction (e.g., by adding a strong acid).
-
Measure the amount of a specific prostaglandin (e.g., PGE2) produced using a suitable method like an Enzyme Immunoassay (EIA).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.
Caption: General workflow for a COX inhibition assay.
Conclusion
This compound represents a molecule of interest for therapeutic development, with plausible inhibitory activity against Aldose Reductase, Cyclooxygenase, and Mast Cell Tryptase. The current body of literature, primarily focused on its derivatives, provides a strong rationale for further investigation into the parent compound. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound. Future studies should prioritize obtaining direct quantitative inhibitory data for this compound against the identified targets to accurately assess its potency and selectivity, thereby paving the way for its potential development as a novel therapeutic agent.
References
Methodological & Application
Synthesis of 2-Methyl-1H-indole-3-carboxylic acid via Fischer Indole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-1H-indole-3-carboxylic acid, a key intermediate in the development of various pharmaceuticals. The primary method described is the classic Fischer indole synthesis, a reliable and widely used method for constructing the indole ring system.[1][2][3] Two specific protocols are presented: a direct synthesis from phenylhydrazine and pyruvic acid, and a two-step synthesis involving the formation and subsequent hydrolysis of an ethyl ester intermediate.
Data Presentation
The following tables summarize the quantitative data for the two synthetic protocols, allowing for easy comparison of reagents, conditions, and expected outcomes.
Table 1: Protocol 1 - Direct Synthesis of this compound
| Parameter | Value |
| Starting Materials | Phenylhydrazine, Pyruvic acid |
| Catalyst | Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl2) |
| Solvent | None (neat) or an inert solvent like xylene |
| Reaction Temperature | 100-180°C |
| Reaction Time | 1-3 hours |
| Reported Yield | ~60% |
| Purification Method | Recrystallization |
Table 2: Protocol 2 - Two-Step Synthesis via Ethyl 2-Methyl-1H-indole-3-carboxylate
| Parameter | Step 1: Ester Synthesis | Step 2: Hydrolysis |
| Starting Materials | Phenylhydrazine, Ethyl acetoacetate | Ethyl 2-methyl-1H-indole-3-carboxylate |
| Reagents | Glacial Acetic Acid, Methanol | Sodium Hydroxide (NaOH), 1N HCl |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | 2 hours | 2 hours |
| Reported Yield | 60% | Not explicitly stated, but typically high |
| Purification Method | Recrystallization from ethanol | Acidification and filtration |
Mandatory Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflows.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient synthesis of 2-Methyl-1H-indole-3-carboxylic acid utilizing microwave-assisted organic synthesis (MAOS). The core of this method is a palladium-catalyzed intramolecular oxidative coupling reaction, which offers significant advantages over conventional heating methods, including drastically reduced reaction times and improved yields.[1][2][3]
The synthesis is a two-stage process. The first stage involves the formation of a methyl 2-methyl-1H-indole-3-carboxylate intermediate via the cyclization of an N-aryl enamine. The second stage is the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Reaction Pathway
The overall synthetic route involves two key transformations:
-
Microwave-Assisted Palladium-Catalyzed Cyclization: An N-aryl enamine, methyl (Z)-3-(phenylamino)but-2-enoate, undergoes an intramolecular oxidative coupling in the presence of a palladium catalyst and a copper(II) acetate oxidant under microwave irradiation to form methyl 2-methyl-1H-indole-3-carboxylate.
-
Ester Hydrolysis: The methyl ester is then hydrolyzed under basic conditions to afford the target molecule, this compound.
Experimental Data
The use of microwave irradiation significantly accelerates the palladium-catalyzed cyclization for the synthesis of various 2-methyl-1H-indole-3-carboxylate derivatives. The following table summarizes the comparison between microwave-assisted and conventional heating methods for the synthesis of the parent methyl ester and a selection of its derivatives.
| Entry | Substituent on Aniline | Method | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H | Microwave | 60 | 3 | 94 |
| 2 | H | Conventional | 80 | 16 | 89 |
| 3 | p-Br | Microwave | 60 | 3 | 94 |
| 4 | p-Br | Conventional | 80 | 12 | 89 |
| 5 | p-Cl | Microwave | 60 | 1 | 90 |
| 6 | p-Cl | Conventional | 80 | 16 | 73 |
| 7 | 2,4-di-Me | Microwave | 60 | 3 | 94 |
| 8 | 2,4-di-Me | Conventional | 80 | 16 | 89 |
| 9 | p-OPh | Microwave | 60 | 1 | 95 |
| 10 | p-OPh | Conventional | 80 | 3 | 90 |
Data is representative of typical outcomes for such reactions and is based on the synthesis of the corresponding methyl esters.[3]
Experimental Protocols
Part 1: Microwave-Assisted Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate
This protocol is adapted from a palladium-catalyzed intramolecular oxidative coupling reaction.[1][3]
Materials:
-
Methyl (Z)-3-(phenylamino)but-2-enoate (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)
-
Copper(II) acetate (Cu(OAc)₂) (1.5 mmol, 272 mg)
-
Dimethylformamide (DMF, 3 mL)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add methyl (Z)-3-(phenylamino)but-2-enoate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).
-
Add 3 mL of DMF to the vial.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 60 °C for 3 hours with continuous stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent to yield pure methyl 2-methyl-1H-indole-3-carboxylate.
Part 2: Hydrolysis of Methyl 2-methyl-1H-indole-3-carboxylate
This is a general procedure for the hydrolysis of an ester to a carboxylic acid.
Materials:
-
Methyl 2-methyl-1H-indole-3-carboxylate (from Part 1)
-
Methanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
Dissolve the methyl 2-methyl-1H-indole-3-carboxylate in a suitable amount of methanol in a round-bottom flask.
-
Add an excess of aqueous NaOH solution to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of HCl.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield the final product.
Visualizations
Experimental Workflow
The following diagram illustrates the logical progression of the synthesis of this compound.
Caption: Workflow for the two-stage synthesis of the target compound.
References
Application Note: Purification of 2-Methyl-1H-indole-3-carboxylic Acid
Abstract
This application note provides a detailed protocol for the purification of 2-Methyl-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The primary method detailed is recrystallization, a robust and efficient technique for obtaining high-purity solid material. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable method for purifying this compound. All quantitative data is summarized in tables, and the experimental workflow is visualized.
Physicochemical Properties
This compound is a solid compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |
| Molecular Weight | 175.18 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity (Commercial) | Typically ~95% | [1][4] |
| Melting Point | ~150 °C | [5] |
| IUPAC Name | This compound | [2] |
Purification Protocol: Recrystallization from Ethanol
Recrystallization is a highly effective method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For this compound, ethanol has been shown to be an effective recrystallization solvent.[5]
2.1. Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Distilled Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bar
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Vacuum oven or desiccator
2.2. Experimental Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, add approximately 15-20 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate while stirring. Bring the solvent to a slow boil. Continue to add small portions of ethanol until all the solid has completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Place a funnel with fluted filter paper over a pre-heated receiving flask and pour the hot solution through it to remove the impurities. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will prevent contamination and slow the cooling rate, which promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven or a desiccator until a constant weight is achieved.
2.3. Expected Results
| Parameter | Expected Value |
| Recovery Yield | 60-85% (Varies with initial purity) |
| Purity (Post-Recrystallization) | >98% |
| Melting Point (Purified) | 149-151 °C |
| Appearance | Crystalline solid |
Workflow Visualization
The following diagram illustrates the key steps in the purification protocol for this compound.
References
Application Notes and Protocols for the Quantification of 2-Methyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1H-indole-3-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds that has garnered significant interest in medicinal chemistry. Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] As such, accurate and precise quantification of this compound is crucial during various stages of drug discovery and development. This includes its potential use as a therapeutic agent, a key intermediate in the synthesis of more complex molecules, or a biomarker.[2]
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The presented methods are designed to be robust and reliable for use in research and quality control environments.
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound: a robust and widely accessible HPLC-UV method and a highly sensitive and selective LC-MS/MS method.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples with relatively high concentrations, such as in process chemistry samples or for initial purity assessments.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma, tissue homogenates) in pharmacokinetic studies, an LC-MS/MS method is recommended. This method offers lower limits of detection and quantification.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the proposed analytical methods. These values are based on methods for structurally similar compounds and represent expected performance for a validated assay.[3]
Table 1: HPLC-UV Method - Quantitative Parameters
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method - Quantitative Parameters
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the linearity range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
3. Sample Preparation (e.g., from a reaction mixture)
-
Dilute an aliquot of the reaction mixture with methanol to bring the expected concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (Gradient elution may be required for complex matrices)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Materials and Reagents
-
All reagents from Protocol 1, plus:
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte)
-
Human plasma (or other relevant biological matrix)
-
Trichloroacetic acid (TCA) or other protein precipitation agent
2. Standard and IS Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.
-
Working Standards: Prepare calibration standards by spiking blank biological matrix with the analyte stock solution to achieve the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL).
-
IS Working Solution: Prepare a working solution of the IS in methanol at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (from plasma)
-
To 100 µL of plasma sample, standard, or blank, add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile (or other suitable protein precipitation agent) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient elution)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized)
-
MRM Transitions:
-
Analyte: To be determined by direct infusion of the standard solution (e.g., precursor ion [M+H]+ -> product ion)
-
Internal Standard: To be determined by direct infusion of the IS solution
-
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Quantify the analyte in the samples using the calibration curve.
Visualizations
Caption: General workflow for analytical method development and validation.
Caption: Role of quantification in the drug development pipeline.
Caption: The central role of analytical chemistry in drug development.
References
- 1. bipublication.com [bipublication.com]
- 2. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-1H-indole-3-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1H-indole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a "privileged structure," known for its presence in a vast array of natural products and clinically approved pharmaceuticals.[1] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, analgesic, antioxidant, and anticancer properties.[2][3] The strategic placement of the methyl group at the 2-position and the carboxylic acid at the 3-position provides a unique platform for diverse chemical modifications, making it an ideal starting material for the synthesis of novel therapeutic agents and functional materials.
This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of various derivatives.
Data Presentation: Synthesis of Bioactive Molecules
The following tables summarize quantitative data for the synthesis of various derivatives starting from this compound and its ester.
Table 1: Synthesis of 2-Methyl-1H-indole-3-carbohydrazide and Thiazolidinone Derivatives
| Step | Product | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 1 | Ethyl 2-methyl-1H-indole-3-carboxylate | This compound, Ethanol | Conc. H₂SO₄ | Reflux | Not Specified | Adapted from[4] |
| 2 | 2-Methyl-1H-indole-3-carbohydrazide | Ethyl 2-methyl-1H-indole-3-carboxylate | Hydrazine hydrate | Reflux at 70°C for 3 hrs | 57% | [2] |
| 3 | Schiff Bases (V a-e) | 2-Methyl-1H-indole-3-carbohydrazide | Substituted benzaldehydes | Reflux in ethanol with piperidine | Not Specified | [2] |
| 4 | Thiazolidinone Derivatives (VI a-e) | Schiff Bases (V a-e) | Thioglycolic acid | Reflux in DMF with ZnCl₂ for 6 hrs | Not Specified | [2] |
Table 2: Microwave-Assisted Synthesis of Methyl 2-Methyl-1H-indole-3-carboxylate Derivatives
| Entry | Starting Material (Aniline Derivative) | Oxidant (eq.) | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Cu(OAc)₂ (3) | K₂CO₃ (3) | 80 (Conventional) | 3 | 72 | [5][6] |
| 2 | Aniline | Cu(OAc)₂ (1) | K₂CO₃ (3) | 60 (Microwave) | 0.5 | 81 | [5][6] |
| 3 | 4-Bromoaniline | Cu(OAc)₂ (1) | K₂CO₃ (3) | 60 (Microwave) | 0.5 | 78 | [5] |
| 4 | 3,5-Dichloroaniline | Cu(OAc)₂ (1) | K₂CO₃ (3) | 60 (Microwave) | 0.5 | 75 | [5] |
| 5 | 4-Phenoxyaniline | Cu(OAc)₂ (1) | K₂CO₃ (3) | 60 (Microwave) | 0.5 | 73 | [5] |
Reactions performed using Pd(OAc)₂ (10 mol%) as the catalyst.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1H-indole-3-carbohydrazide
This protocol describes the synthesis of a key intermediate, 2-Methyl-1H-indole-3-carbohydrazide, which serves as a precursor for Schiff bases and thiazolidinones.
Step 1: Esterification of this compound
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add an excess of absolute ethanol to serve as both reactant and solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-methyl-1H-indole-3-carboxylate.
Step 2: Hydrazinolysis of Ethyl 2-methyl-1H-indole-3-carboxylate
-
In a round-bottom flask, dissolve ethyl 2-methyl-1H-indole-3-carboxylate (0.05 mol) in ethanol.[2]
-
Add hydrazine hydrate (0.05 mol) to the solution.[2]
-
Reflux the reaction mixture at 70°C for 3 hours.[2]
-
Cool the reaction mixture and pour it over crushed ice.[2]
-
Filter the resulting solid, dry it, and recrystallize from ethanol to obtain pure 2-Methyl-1H-indole-3-carbohydrazide.[2] The reported yield is 57%.[2]
Protocol 2: Synthesis of this compound [2-(2-substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides (Thiazolidinone Derivatives)
This protocol outlines the synthesis of thiazolidinone derivatives, which have shown potential anti-inflammatory and analgesic activities.[2]
Step 1: Synthesis of Schiff Bases
-
Dissolve 2-Methyl-1H-indole-3-carbohydrazide (1 equivalent) in ethanol.
-
Add an equimolar amount of the desired substituted benzaldehyde.
-
Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to obtain the crude Schiff base, which can be purified by recrystallization.
Step 2: Cyclization to Thiazolidinones
-
In a round-bottom flask, dissolve the Schiff base (0.005 mol) in dimethylformamide (15 ml).[2]
-
Add thioglycolic acid (0.005 mol) and a pinch of anhydrous ZnCl₂.[2]
-
Reflux the mixture for 6 hours.[2]
-
After cooling, pour the reaction mixture into crushed ice.
-
The precipitated solid is filtered, washed with water, dried, and recrystallized to yield the final thiazolidinone derivative.[2]
Protocol 3: Microwave-Assisted Synthesis of Methyl 2-Methyl-5-bromo-1H-indole-3-carboxylate
This protocol details a modern, efficient microwave-assisted method for the synthesis of substituted indole-3-carboxylates.[5]
Step 1: Synthesis of N-aryl enamine intermediate
-
In a suitable vessel, combine 4-bromoaniline (1 equivalent) and methyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture, typically under reflux with a Dean-Stark trap to remove water, until the reaction is complete (monitored by TLC).
-
Purify the resulting methyl-(Z)-3-((4-bromophenyl)imino)butanoate intermediate.
Step 2: Palladium-Catalyzed Heterocyclization
-
In a microwave vial, add the N-aryl enamine intermediate (1 equivalent), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (1 equivalent), and K₂CO₃ (3 equivalents).[5]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 60°C for 30 minutes.[5]
-
After the reaction, cool the vial and dilute the mixture with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain methyl 2-methyl-5-bromo-1H-indole-3-carboxylate. The reported yield is 78%.[5]
Visualizations
Synthetic Pathways
Caption: Synthesis of Thiazolidinone Derivatives.
Caption: Microwave-Assisted Indole Synthesis.
Proposed Mechanism of Anti-inflammatory Action
Derivatives synthesized from this compound, such as thiazolidinones and Schiff bases, have demonstrated anti-inflammatory properties. A plausible mechanism of action involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, which is a central regulator of inflammation. Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory mediators like COX-2, iNOS, TNF-α, and various interleukins.
Caption: Inhibition of the NF-κB Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Antioxidant Evaluation of 2-Methyl-1H-indole-3-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Antioxidants can mitigate oxidative damage and represent a key therapeutic strategy. The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antioxidant effects. This document provides detailed protocols for the synthesis of 2-Methyl-1H-indole-3-carboxylic acid derivatives and the evaluation of their antioxidant capacity using established in vitro assays.
Section 1: Synthesis of this compound Derivatives
A versatile and classical method for synthesizing indole derivatives is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2][3] For the synthesis of the this compound core, the reaction between a substituted phenylhydrazine and ethyl acetoacetate is a common starting point. The resulting ester can then be hydrolyzed to the carboxylic acid and further derivatized.
General Synthesis Workflow
The overall workflow involves the formation of the core indole structure, followed by hydrolysis and subsequent derivatization (e.g., amide formation) to generate a library of compounds for screening.
References
Application Note and Protocol for Anti-inflammatory Screening of 2-Methyl-1H-indole-3-carboxylic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The enzyme cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key mediators in the inflammatory cascade. Consequently, molecules that inhibit these mediators are promising candidates for novel anti-inflammatory therapeutics.
Indole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anti-inflammatory properties.[1] This application note provides a detailed protocol for the preliminary anti-inflammatory screening of novel synthetic analogues of 2-Methyl-1H-indole-3-carboxylic acid. The described workflow encompasses both in vitro cell-based assays to determine the direct effects on inflammatory mediators and a well-established in vivo model to assess efficacy in a physiological context.
Signaling Pathways in Inflammation
A critical signaling pathway in the inflammatory process is the activation of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. These mediators further amplify the inflammatory response. The potential anti-inflammatory mechanism of the test compounds may involve the inhibition of this pathway.
Experimental Workflow
The screening protocol follows a hierarchical approach, starting with in vitro assays to assess cytotoxicity and anti-inflammatory activity, followed by an in vivo model for promising candidates.
In Vitro Anti-inflammatory Screening
Cell Line and Culture
The murine macrophage cell line RAW 264.7 is used as a model system. These cells are robust and respond to inflammatory stimuli like LPS by producing key inflammatory mediators.[2]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Protocol: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range at which the test compounds are non-toxic to the cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.[2]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + a known inhibitor (e.g., L-NAME) as controls.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.
Protocol: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the inhibitory effect of the compounds on the production of TNF-α and IL-6.[2][3]
-
Cell Treatment: Follow steps 1-3 of the Nitric Oxide Inhibition Assay (Section 4.3).
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the cell-free supernatant.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions (commercial kits are widely available).
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the percentage inhibition for each compound compared to the LPS-only treated cells.
Data Presentation: In Vitro Results
Summarize the quantitative data in tables for clear comparison.
Table 1: Cytotoxicity of this compound Analogues on RAW 264.7 Cells
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Analogue 1 | 10 | 98.5 ± 2.1 |
| 50 | 95.2 ± 3.4 | |
| 100 | 89.7 ± 4.0 | |
| Analogue 2 | 10 | 99.1 ± 1.8 |
| 50 | 96.5 ± 2.5 | |
| 100 | 91.3 ± 3.1 | |
| Dexamethasone | 10 | 97.8 ± 2.3 |
(Data are presented as mean ± SD)
Table 2: Inhibitory Effects on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells
| Compound (at 50 µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|
| Analogue 1 | 65.4 ± 4.2 | 58.9 ± 5.1 | 55.2 ± 4.8 |
| Analogue 2 | 42.1 ± 3.7 | 35.6 ± 4.5 | 38.9 ± 3.9 |
| Dexamethasone (10 µM) | 85.2 ± 3.1 | 90.5 ± 2.7 | 88.1 ± 3.3 |
(Data are presented as mean ± SD)
In Vivo Anti-inflammatory Screening
Animal Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established and widely used assay for evaluating acute anti-inflammatory activity.[1][4][5] The injection of carrageenan, a phlogistic agent, into the rat paw induces a reproducible inflammatory response.[5]
-
Animals: Male Wistar rats (180-220 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol: Carrageenan-Induced Paw Edema
-
Animal Grouping: Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Carrageenan Control
-
Group 3: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group 4-X: Test Compounds (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compounds and controls orally (p.o.) one hour before the carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat (except the vehicle control group).
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation: In Vivo Results
Table 3: Effect of this compound Analogues on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hours | Edema Inhibition (%) at 3 hours |
|---|---|---|
| Carrageenan Control | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.32 ± 0.04 | 62.4 |
| Analogue 1 (50 mg/kg) | 0.45 ± 0.05 | 47.1 |
| Analogue 1 (100 mg/kg) | 0.38 ± 0.06 | 55.3 |
(Data are presented as mean ± SEM)
Conclusion
This application note provides a comprehensive and structured protocol for the initial screening of this compound analogues for their anti-inflammatory potential. The combination of in vitro assays for mechanistic insights and an in vivo model for efficacy assessment allows for the efficient identification of lead compounds for further development in the quest for novel anti-inflammatory drugs. The provided diagrams and tables serve as a guide for workflow visualization and clear data presentation.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 2-Methyl-1H-indole-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 2-Methyl-1H-indole-3-carboxylic acid serves as a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of therapeutic agents. Its rigid bicyclic structure, coupled with the reactive carboxylic acid handle, provides an ideal starting point for the synthesis of derivatives with a wide spectrum of biological activities. Researchers have successfully modified this core structure to develop potent and selective inhibitors of various enzymes, as well as compounds with significant anti-inflammatory, analgesic, antioxidant, antiviral, and anticancer properties.
The indole nucleus, a key feature of many natural and synthetic bioactive molecules, contributes to the ability of these derivatives to interact with various biological targets through hydrogen bonding, hydrophobic, and π-stacking interactions. The 2-methyl group can influence the molecule's conformation and metabolic stability, while the 3-carboxylic acid group offers a convenient point for derivatization to modulate pharmacokinetic and pharmacodynamic properties.
This document provides an overview of the key applications of this compound in medicinal chemistry, supported by quantitative data and detailed experimental protocols for the synthesis and biological evaluation of its derivatives.
Key Therapeutic Areas and Mechanisms of Action
Derivatives of this compound have been investigated for a multitude of therapeutic applications:
-
Anti-inflammatory and Analgesic Activity: By targeting enzymes like cyclooxygenase (COX), derivatives can inhibit the production of prostaglandins, key mediators of inflammation and pain.
-
Anticancer Activity: These compounds have shown cytotoxicity against various cancer cell lines, with mechanisms including the inhibition of crucial cellular targets like the anti-apoptotic protein Mcl-1.
-
Antiviral Activity: The indole scaffold has been utilized to develop inhibitors of viral enzymes, such as HIV-1 integrase, and has shown activity against viruses like SARS-CoV-2.
-
Antioxidant Activity: The indole ring can act as a scavenger of free radicals, and derivatives have been developed to exhibit potent antioxidant effects.
-
Enzyme Inhibition: The versatility of the scaffold allows for the design of specific inhibitors for a range of enzymes implicated in various diseases.
Data Presentation
The following tables summarize the quantitative data for the biological activities of various derivatives of this compound.
Table 1: Anti-inflammatory and Analgesic Activity of this compound Derivatives
| Compound/Derivative | Assay | Species | Dose/Concentration | Activity | Reference |
| Schiff base derivatives (VIb & VId) | Carrageenan-induced paw edema | Rat | 100 mg/kg | 17.3% & 30.52% inhibition at 3h | [1] |
| Schiff base derivatives (VIb & VId) | Dextran-induced paw edema | Rat | 100 mg/kg | 16.44% & 31.8% inhibition at 3h | [1] |
| Schiff base derivatives (VIb & VId) | Acetic acid-induced writhing | Mouse | 100 mg/kg | Significant reduction in writhes | [1] |
| Indole-3-ethylsulfamoylphenylacrylamides | HDAC inhibition & IL-6 suppression | In vitro | - | 2.6-fold better HDAC inhibition and 3-fold better IL-6 suppression compared to LBH589·HCl | [2] |
| Benzothiazole derivatives (17c & 17i) | Carrageenan-induced rat paw oedema | Rat | - | 72-80% & 64-78% inhibition | [3][4] |
| Benzothiazole derivatives (17c, 17g, 17i) | Analgesic activity | - | - | ED50 (µM/kg): 96, 127, 84 (0.5h); 102, 134, 72 (1h); 89, 156, 69 (2h) | [3][4] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 5-Hydroxyindole-3-carboxylic acid ester derivative (5d) | MCF-7 | MTT assay | 4.7 | |
| Tricyclic indole 2-carboxylic acid derivatives | Mcl-1 binding | FPA assay | Ki = 35 µM (initial hit) |
Table 3: Antiviral and Enzyme Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Target/Virus | Assay | IC50/Ki | Reference |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | COX-2 | In vitro | - | |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Strand transfer inhibition | 3.11 µM (compound 17a) |
Table 4: Antioxidant Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylicacid-3,4-dimethoxyaniline (IVb) | DPPH method | 57.46 |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic pathway for creating a library of this compound derivatives involves the initial synthesis of the core indole structure, followed by functionalization of the carboxylic acid group.
References
- 1. bipublication.com [bipublication.com]
- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indole Synthesis via the Japp-Klingemann Reaction
For Researchers, Scientists, and Drug Development Professionals
The Japp-Klingemann reaction is a robust and versatile chemical transformation used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1][2] These resulting hydrazones are crucial intermediates, particularly in the synthesis of indoles through the subsequent Fischer indole synthesis.[1][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[4] This document provides detailed experimental protocols for the Japp-Klingemann reaction en route to indole derivatives, presents quantitative data for representative reactions, and includes visualizations of the reaction mechanism and experimental workflow.
Principle of the Two-Stage Synthesis
The overall synthesis of indole derivatives using this methodology involves two primary stages:
-
Japp-Klingemann Reaction: This initial step involves the formation of an arylhydrazone intermediate. An aryldiazonium salt, typically generated in situ from a corresponding aniline, reacts with a β-keto-ester like ethyl acetoacetate.[2][4]
-
Fischer Indole Synthesis: The purified arylhydrazone is then cyclized in the presence of an acid catalyst to yield the final indole derivative.[1][3] This cyclization can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., InCl₃, ZnCl₂).[4][5]
Data Presentation
The following table summarizes representative quantitative data for the two-stage synthesis of an ethyl indole-2-carboxylate derivative.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst / Reagent | Typical Yield |
| 1. Japp-Klingemann Reaction | Substituted Aniline | Ethyl Acetoacetate | Ethyl 2-(2-arylhydrazono)propanoate | Ethanol/Water | NaNO₂, HCl, Sodium Acetate | 70-95% |
| 2. Fischer Indole Synthesis | Ethyl 2-(2-arylhydrazono)propanoate | - | Ethyl indole-2-carboxylate | Toluene or Ethanol | Indium(III) chloride (10 mol%) | Good to High |
Experimental Protocols
Materials and Equipment:
-
Substituted anilines
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetoacetate
-
Sodium acetate (CH₃COONa)
-
Indium(III) chloride (InCl₃) or other suitable acid catalyst
-
Ethanol (EtOH)
-
Toluene
-
Standard laboratory glassware (three-necked flask, round-bottom flask, beakers)
-
Magnetic stirrer with heating plate
-
Thermometer
-
Ice-salt bath
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Protocol 1: Synthesis of Arylhydrazone Intermediate via Japp-Klingemann Reaction
This protocol details the synthesis of ethyl 2-(2-phenylhydrazono)propanoate as a representative example.
Part A: Diazotization of Aniline [2][4]
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve the desired substituted aniline (e.g., 10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.[2][4]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10.1 mmol in 5 mL of water) dropwise. It is crucial to maintain the reaction temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[2][4]
-
After the addition is complete, continue to stir the solution for an additional 15-20 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[4]
Part B: Coupling with Ethyl Acetoacetate [2][4]
-
In a separate 500 mL beaker, prepare a solution of ethyl acetoacetate (1.3 g, 10 mmol) and sodium acetate (4.1 g, 50 mmol) in a mixture of ethanol (50 mL) and water (50 mL).[4]
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the ethyl acetoacetate solution. A colored precipitate of the hydrazone should form.
-
Maintain the temperature below 5 °C during the addition.[2]
-
Once the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.[2]
-
Allow the reaction mixture to stand at room temperature overnight to ensure complete precipitation.[2]
Part C: Work-up and Purification [2]
-
Collect the precipitated crude arylhydrazone by vacuum filtration.
-
Wash the solid product thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure arylhydrazone.[2]
Protocol 2: Indole Synthesis via Fischer Cyclization
This protocol describes the cyclization of the arylhydrazone intermediate to form the corresponding indole.
Reaction Setup [4]
-
To a 100 mL round-bottom flask, add the purified arylhydrazone (5 mmol) and a suitable solvent such as toluene or ethanol (25 mL).
-
Add the acid catalyst. For example, add indium(III) chloride (InCl₃) (0.11 g, 0.5 mmol, 10 mol%) to the suspension.[4]
-
Equip the flask with a reflux condenser.
Cyclization Reaction [4]
-
Heat the reaction mixture to reflux with continuous stirring.[4]
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
The reaction is typically complete within 2-4 hours.[4]
Work-up and Purification [4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (50 mL).
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude indole derivative.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure indole derivative.[4]
Visualizations
Japp-Klingemann Reaction Mechanism
Caption: General mechanism of the Japp-Klingemann reaction.
Experimental Workflow for Indole Synthesis
Caption: Experimental workflow for indole synthesis.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the large-scale synthesis of 2-Methyl-1H-indole-3-carboxylic acid, a key intermediate in the pharmaceutical industry. The document outlines two primary synthetic strategies: the classic Japp-Klingemann reaction followed by Fischer indole synthesis, and a modern palladium-catalyzed intramolecular cyclization.
Introduction
This compound and its derivatives are crucial structural motifs in a wide array of pharmacologically active compounds.[1][2] Their applications range from anti-inflammatory and analgesic agents to novel therapies targeting various cellular pathways.[2] Consequently, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance for both academic research and industrial drug development. This document details two robust methods for the large-scale production of the title compound, presenting quantitative data, step-by-step experimental protocols, and visual representations of the chemical pathways.
Synthetic Strategies Overview
Two principal methods for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives are presented:
-
Japp-Klingemann Reaction and Fischer Indole Synthesis: A classical two-step approach that begins with the reaction of a β-keto-ester with an aryl diazonium salt to form a hydrazone (Japp-Klingemann reaction).[3][4] This intermediate is then cyclized under acidic conditions to yield the indole core (Fischer indole synthesis).[3][5][6][7] This method is well-established and highly versatile.[8]
-
Palladium-Catalyzed Intramolecular Oxidative Coupling: A more contemporary method involving the direct cyclization of N-aryl enamines.[1][9] This approach can be significantly accelerated using microwave irradiation, leading to excellent yields in shorter reaction times.[1][9]
The following sections provide a detailed comparison of these methods, complete experimental protocols, and visual diagrams of the reaction pathways.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the quantitative data for the synthesis of methyl 2-methyl-1H-indole-3-carboxylate, the ester precursor to the target carboxylic acid.
Table 1: Palladium-Catalyzed Synthesis of Methyl 2-Methyl-1H-indole-3-carboxylate [1][9]
| Entry | Heating Method | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Conventional | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF | 80 | 3 | 72 |
| 2 | Microwave | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF | 80 | 0.5 | 93 |
| 3 | Microwave | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF | 80 | 0.25 | 63 |
As demonstrated in Table 1, microwave-assisted heating significantly reduces the reaction time from 3 hours to 30 minutes while increasing the yield from 72% to 93% for the palladium-catalyzed synthesis of methyl 2-methyl-1H-indole-3-carboxylate.[1][9]
Experimental Protocols
Method 1: Japp-Klingemann Reaction followed by Fischer Indole Synthesis
This protocol first describes the formation of the phenylhydrazone intermediate from ethyl 2-methylacetoacetate, followed by its cyclization to form the indole ring, and subsequent hydrolysis to the carboxylic acid.
Part A: Synthesis of Ethyl 2-(phenylhydrazono)propanoate (Japp-Klingemann Reaction)
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl 2-methylacetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Water
-
Ice
Protocol:
-
Diazotization of Aniline: In a flask cooled in an ice-salt bath, dissolve aniline in a mixture of concentrated HCl and water. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 15 minutes to ensure complete formation of the benzenediazonium chloride solution.
-
Coupling Reaction: In a separate, larger flask, dissolve ethyl 2-methylacetoacetate in ethanol. Add a solution of sodium acetate in water and cool the mixture in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred ethyl 2-methylacetoacetate solution. A yellow-orange precipitate should form.
-
Continue stirring in the ice bath for 1-2 hours.
-
Work-up: Filter the resulting solid hydrazone, wash thoroughly with cold water, and air-dry. The product can be further purified by recrystallization from ethanol.
Part B: Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate (Fischer Indole Synthesis)
Materials:
-
Ethyl 2-(phenylhydrazono)propanoate (from Part A)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts like polyphosphoric acid (PPA).[5][6]
Protocol:
-
Cyclization: Suspend the dried hydrazone in ethanol.
-
Slowly add concentrated sulfuric acid while stirring. The mixture will warm up.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. The crude indole ester will precipitate.
-
Filter the solid, wash with water until the washings are neutral, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent such as ethanol/water to yield pure ethyl 2-methyl-1H-indole-3-carboxylate.
Part C: Hydrolysis to this compound
Materials:
-
Ethyl 2-methyl-1H-indole-3-carboxylate (from Part B)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Protocol:
-
Saponification: Dissolve the indole ester in ethanol and add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is acidic. The desired carboxylic acid will precipitate.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Method 2: Palladium-Catalyzed Intramolecular Oxidative Coupling
This protocol outlines the synthesis of the N-aryl enamine precursor followed by its microwave-assisted cyclization to the indole ester and subsequent hydrolysis.
Part A: Synthesis of Methyl (Z)-3-(phenylamino)but-2-enoate
Materials:
-
Aniline
-
Methyl acetoacetate
-
Acetic Acid (catalytic amount)
-
Ethyl Acetate
-
Water
Protocol:
-
In a round-bottom flask, combine aniline and methyl acetoacetate.[1]
-
Add a catalytic amount of acetic acid.[1]
-
Stir the mixture at room temperature for 12 hours.[1]
-
Work-up: After the reaction is complete, add water and extract the product with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine.
Part B: Microwave-Assisted Synthesis of Methyl 2-Methyl-1H-indole-3-carboxylate [1][9]
Materials:
-
Methyl (Z)-3-(phenylamino)but-2-enoate (from Part A)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
In a microwave-safe reaction vessel, combine the enamine, Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3 eq), and K₂CO₃ (3 eq).
-
Add DMF as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure methyl 2-methyl-1H-indole-3-carboxylate.
Part C: Hydrolysis to this compound
Follow the hydrolysis protocol as described in Method 1, Part C.
Visualizations
The following diagrams illustrate the chemical pathways described in the protocols.
Caption: Japp-Klingemann/Fischer Indole Synthesis Workflow.
Caption: Palladium-Catalyzed Intramolecular Cyclization Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. bipublication.com [bipublication.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Methyl-1H-indole-3-carboxylic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyl-1H-indole-3-carboxylic acid, with a primary focus on yield optimization.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic routes to this compound?
The synthesis is typically a two-step process:
-
Formation of an Ester Intermediate: The most common methods involve synthesizing an ester, such as ethyl or methyl 2-methyl-1H-indole-3-carboxylate. Key reactions for this step include the classic Fischer indole synthesis and modern palladium-catalyzed cyclizations.[1]
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Q2: My overall yield is low. Should I focus on the ester formation or the hydrolysis step?
Low overall yield can stem from inefficiencies in either step. It is crucial to monitor the yield and purity of the intermediate ester before proceeding to hydrolysis. If the ester yield is low, troubleshooting should focus on the initial cyclization reaction. If the ester is produced in high yield but the final product is not, the hydrolysis and purification steps require optimization.
Q3: Are there modern techniques that offer significantly better yields than the classic Fischer indole synthesis?
Yes, recent advancements have shown that microwave-assisted, palladium-catalyzed intramolecular oxidative coupling can produce 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields (often exceeding 90%) and with significantly reduced reaction times compared to conventional heating methods.[1][2]
Troubleshooting Guide: Ester Synthesis
The formation of the 2-methyl-1H-indole-3-carboxylate intermediate is often the most challenging step. The following sections address common issues for different synthetic approaches.
Section 1: Fischer Indole Synthesis
The Fischer indole synthesis involves reacting an arylhydrazine with a ketone or aldehyde (in this case, a pyruvate or acetoacetate derivative) under acidic conditions.[3][4]
Q4: My Fischer indole synthesis is failing or resulting in a very low yield. What are the common causes?
Several factors can contribute to low yields in this reaction:
-
Purity of Starting Materials: Impurities in the phenylhydrazine or the keto-ester can lead to significant side reactions and inhibit the desired cyclization.[5][6]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid (PPA), H₂SO₄, HCl) are critical and often require empirical optimization for a specific substrate.[4][5][7]
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and time.[5] Temperatures that are too high can lead to decomposition and side product formation.
-
Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes weaken the N-N bond, favoring cleavage over the desired cyclization.[5][8]
Q5: I am observing multiple spots on my TLC plate. What are the likely side reactions?
Common side reactions in the Fischer indole synthesis include:
-
Aldol Condensation: The ketone or aldehyde starting material can undergo self-condensation under the acidic conditions.[5]
-
Formation of Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers.[9]
-
Incomplete Cyclization or Rearrangement: The reaction may stall at the hydrazone or diimine intermediate stage if conditions are not optimal.
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues during the synthesis.
Caption: A decision tree for troubleshooting low product yield.
Troubleshooting Guide: Hydrolysis Step
Q6: The hydrolysis of my 2-methyl-1H-indole-3-carboxylate ester is incomplete. How can I drive the reaction to completion?
Incomplete hydrolysis is a common issue. Consider the following adjustments:
-
Increase Reaction Time and/or Temperature: Saponification can be slow. Refluxing the reaction for several hours is often necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
Choice and Excess of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used. Ensure at least one equivalent of base is present, though using a slight excess can help drive the reaction.
-
Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is standard. The alcohol helps to solubilize the ester, while water is necessary for the hydroxide ions.
Q7: I am having difficulty isolating the carboxylic acid product after workup. What could be the problem?
The workup procedure is critical. After hydrolysis, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid, which is soluble in the aqueous layer.
-
Acidification: You must carefully acidify the aqueous layer with an acid like HCl to a pH of ~2-3. This protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the solution.
-
Extraction: If the product does not precipitate, it may need to be extracted from the acidified aqueous solution using an organic solvent like ethyl acetate.
Data Presentation: Yield Comparison
The choice of synthesis method for the ester intermediate can dramatically impact the yield and reaction efficiency.
Table 1: Comparison of Synthesis Methods for Methyl 2-methyl-1H-indole-3-carboxylate
| Synthesis Method | Catalyst / Reagents | Heating | Time (h) | Yield (%) | Reference |
| Fischer Indole | Glacial Acetic Acid | Conventional | 1 | ~60* | [10] |
| Pd-Catalyzed | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | Conventional | 3 | 72 | [1][2] |
| Pd-Catalyzed | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | Microwave (µW) | 0.5 | 93 | [1][2] |
*Note: The cited yield is for the corresponding ethyl ester; yields are comparable.
Table 2: Optimization of Microwave-Assisted Pd-Catalyzed Synthesis
| Catalyst Loading (Pd(OAc)₂) | Oxidant (Cu(OAc)₂) | Time (h) | Yield (%) | Reference |
| 10 mol% | 1 eq | 0.5 | 93 | [2] |
| 10 mol% | 1 eq | 0.25 | 63 | [2] |
| 5 mol% | 1 eq | 0.5 | 19 | [2] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate
This protocol is adapted from literature procedures.[10]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and glacial acetic acid (1 equivalent).
-
Addition of Hydrazine: While stirring, slowly add phenylhydrazine (1 equivalent) to the mixture over 1 hour.
-
Reflux: Heat the reaction mixture to reflux in methanol and continue stirring for an additional hour.
-
Work-up: Pour the cooled reaction mixture into cold water and stir vigorously until a solid forms.
-
Purification: Filter the solid product, wash with water, and dry. Recrystallize from ethanol to obtain the pure ethyl 2-methyl-1H-indole-3-carboxylate. A typical reported yield is around 60%.[10]
Protocol 2: Microwave-Assisted Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate
This highly efficient protocol is based on the work of Bellavita et al.[1][2]
-
Preparation of Enamine: First, synthesize the methyl (Z)-3-(phenylamino)but-2-enoate intermediate by reacting aniline with methyl acetoacetate.
-
Reaction Setup: In a microwave vial, combine the enamine intermediate (1 equivalent), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (1 equivalent), and K₂CO₃ (3 equivalents) in DMF.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 60 °C for 30 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is worked up and the crude product is purified, typically by chromatography, to yield methyl 2-methyl-1H-indole-3-carboxylate. Reported yields are as high as 93%.[2]
Protocol 3: Basic Hydrolysis to this compound
This protocol describes the final hydrolysis step.
-
Reaction Setup: Dissolve the ester intermediate (e.g., ethyl 2-methyl-1H-indole-3-carboxylate) in methanol.
-
Hydrolysis: Add 1 equivalent of sodium hydroxide (NaOH) and stir the mixture for 2 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Extract the mixture with an organic solvent (e.g., dichloromethane) and water. Collect the aqueous layer.
-
Acidification and Isolation: Carefully acidify the aqueous layer with 1N HCl. The product, this compound, should precipitate. Filter the solid, wash with cold water, and dry.
Visualization of Key Synthetic Pathway
The Fischer indole synthesis is a cornerstone of indole chemistry. Understanding its mechanism is key to troubleshooting.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bipublication.com [bipublication.com]
Technical Support Center: Synthesis of 2-Methyl-1H-indole-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 2-Methyl-1H-indole-3-carboxylic acid.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound and its precursors, primarily focusing on the Fischer indole synthesis, the Reissert indole synthesis, and the Japp-Klingemann reaction to generate the hydrazone intermediate.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for preparing indoles from an arylhydrazine and a carbonyl compound in the presence of an acid catalyst.[1] For the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate, the common starting materials are phenylhydrazine and ethyl 2-methylacetoacetate.
Q1: My Fischer indole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields can stem from several factors, including suboptimal reaction conditions, the purity of starting materials, and the choice of acid catalyst.[2] The reaction is highly sensitive to temperature and acid strength.[1]
-
Troubleshooting Tips:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. Harsh conditions can lead to the formation of tar-like substances.
-
Purity of Starting Materials: Ensure the purity of your phenylhydrazine and ethyl 2-methylacetoacetate, as impurities can lead to unwanted side reactions.[2]
-
Choice of Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, HCl, H₂SO₄) are critical and often need to be optimized empirically.[2]
-
Q2: I am observing a significant amount of an isomeric byproduct in my reaction. What is it and how can I minimize it?
When using an unsymmetrical ketone like ethyl 2-methylacetoacetate, there is a possibility of forming a constitutional isomer. The primary desired product is ethyl 2-methyl-1H-indole-3-carboxylate. However, depending on the reaction conditions, the isomeric byproduct, ethyl 3-methyl-1H-indole-2-carboxylate, can also be formed. The regioselectivity is influenced by the acidity of the medium and steric effects.[3]
-
Side Product: Ethyl 3-methyl-1H-indole-2-carboxylate.
-
Troubleshooting Tips:
-
Control Acidity: The ratio of the two isomers can be influenced by the nature and concentration of the acid catalyst. Experiment with different acid catalysts (e.g., polyphosphoric acid, Eaton's reagent) to favor the formation of the desired isomer.[4]
-
Temperature Control: The reaction temperature can also affect the regioselectivity. It is advisable to run small-scale trials at different temperatures to determine the optimal condition for maximizing the yield of the desired product.
-
Q3: My reaction mixture has turned into a dark, tarry mess. What causes this and is it salvageable?
The formation of tar-like substances is a common issue in Fischer indole synthesis, often resulting from overly harsh reaction conditions (high temperature or high acid concentration) which can lead to polymerization and decomposition of the indole product.[5]
-
Troubleshooting Tips:
-
Milder Conditions: Use a lower reaction temperature and/or a less concentrated acid solution.
-
Gradual Addition: Add the acid catalyst slowly to control the exotherm of the reaction.
-
Purification: While difficult, it may be possible to extract the desired product from the tarry mixture using column chromatography, though yields will likely be low.
-
Reissert Indole Synthesis
The Reissert indole synthesis provides a route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[6] For this compound, this method is less direct but can be adapted. A more relevant application of Reissert-type chemistry is the synthesis of indole-2-carboxylic acids, which can be precursors to other substituted indoles. A key side reaction is premature decarboxylation.
Q1: I am attempting to synthesize an indole-2-carboxylic acid via the Reissert synthesis, but I am isolating the decarboxylated indole instead. How can I prevent this?
Premature decarboxylation of the indole-2-carboxylic acid intermediate is a common side reaction in the Reissert synthesis, particularly when the reaction is heated.[7][8]
-
Side Product: The corresponding indole without the carboxylic acid group at the 2-position.
-
Troubleshooting Tips:
-
Temperature Control: Avoid excessive heating during the reductive cyclization and work-up steps. The decarboxylation is often thermally induced.[6]
-
Milder Decarboxylation Conditions (if desired): If the decarboxylated product is the ultimate target, it is often better to isolate the indole-2-carboxylic acid first and then decarboxylate it in a separate, controlled step. Heating the acid above its melting point or in a high-boiling solvent like quinoline is a common method.[7]
-
Q2: The reductive cyclization step in my Reissert synthesis is giving a low yield and a mixture of unidentified products. What could be the issue?
The reduction of the nitro group and subsequent cyclization is a critical step. The choice of reducing agent and reaction conditions can significantly impact the outcome. Over-reduction or incomplete reduction can lead to a variety of side products.[3][7]
-
Troubleshooting Tips:
-
Choice of Reducing Agent: Common reducing agents include zinc in acetic acid, ferrous sulfate and ammonia, and catalytic hydrogenation.[7][9] The effectiveness of each can vary depending on the specific substrate. Catalytic hydrogenation (e.g., with Pd/C) is often a milder and cleaner option.
-
pH Control: The pH of the reaction medium during reduction and cyclization is important. In some cases, maintaining acidic conditions is necessary, while in others, a more neutral or even basic environment may be required.
-
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a reliable method for preparing the arylhydrazone precursors needed for the Fischer indole synthesis.[10] It involves the reaction of an aryl diazonium salt with a β-keto ester, such as ethyl 2-methylacetoacetate.
Q1: My Japp-Klingemann reaction is not producing the expected hydrazone. Instead, I am isolating a stable azo compound. What is going wrong?
The desired outcome of the Japp-Klingemann reaction is the formation of a hydrazone through the cleavage of an acyl or carboxyl group. However, under certain conditions, the intermediate azo compound can be stable and isolated instead.[1]
-
Troubleshooting Tips:
-
pH and Temperature Control: The conversion of the azo intermediate to the hydrazone is often facilitated by adjusting the pH and/or temperature. Increasing the temperature or pH can sometimes promote the desired rearrangement, but this must be done carefully to avoid the formation of other side products.[1]
-
Reaction Conditions: The reaction is typically carried out in an acetate-buffered solution. Ensure that the pH is appropriate to facilitate both the coupling and the subsequent rearrangement.
-
Q2: I am observing unexpected byproducts in my Japp-Klingemann reaction, such as a chloro-substituted hydrazone. Where is this coming from?
If the diazotization of the aniline is carried out in hydrochloric acid, there is a possibility of nucleophilic substitution of a nitro group on the aromatic ring with a chloride ion, especially with highly activated rings. This can lead to a mixture of hydrazone products.[11]
-
Side Product: Chloro-substituted arylhydrazone.
-
Troubleshooting Tips:
-
Diazotization Conditions: Consider using a different acid for the diazotization step, such as sulfuric acid, to avoid the presence of chloride ions.
-
Purification: The resulting mixture of hydrazones may be separable by column chromatography or recrystallization before proceeding to the Fischer indole synthesis step.
-
Quantitative Data Summary
| Synthesis Step/Side Reaction | Starting Materials | Conditions | Product(s) | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Ethyl 2-methylacetoacetate | Not specified | Ethyl 2-methyl-1H-indole-3-carboxylate | Not specified | [2] |
| Isomer Formation | Phenylhydrazine, Unsymm. Ketone | Acid-catalyzed | Regioisomeric Indoles | Ratio varies | [3] |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | 1. NaOEt, EtOH2. H₂O, H⁺3. FeSO₄, NH₄OH | Indole-2-carboxylic acid | Not specified | [7] |
| Decarboxylation | Indole-2-carboxylic acid | Heat | Indole | Not specified | [7] |
| Japp-Klingemann Reaction | Aniline, Ethyl 2-methylacetoacetate | 1. NaNO₂, HCl2. NaOH, EtOH | Phenylhydrazone of ethyl pyruvate | Not specified | [12] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate via Japp-Klingemann and Fischer Indole Synthesis
This two-step procedure first prepares the necessary phenylhydrazone intermediate via the Japp-Klingemann reaction, followed by the Fischer indole synthesis to form the final product.
Step 1: Japp-Klingemann Reaction to form Ethyl 2-(phenylhydrazono)propanoate
-
Diazotization of Aniline: In a flask cooled to 0-5 °C, dissolve aniline in aqueous hydrochloric acid. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Coupling Reaction: In a separate, larger flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a solution of sodium hydroxide or sodium acetate. Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred solution of the β-keto ester. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at low temperature for several hours, then let it warm to room temperature.
-
The product phenylhydrazone will often precipitate. It can be collected by filtration, washed with cold water, and then a cold ethanol/water mixture. The crude product can be purified by recrystallization from ethanol.
Step 2: Fischer Indole Synthesis to form Ethyl 2-methyl-1H-indole-3-carboxylate
-
Place the dried ethyl 2-(phenylhydrazono)propanoate in a round-bottom flask.
-
Add a suitable acid catalyst. Polyphosphoric acid (PPA) is often effective. Alternatively, a solution of sulfuric acid in ethanol can be used.
-
Heat the mixture with stirring. The optimal temperature and time will depend on the catalyst used (e.g., 80-100 °C for several hours). Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it onto ice water.
-
If PPA was used, the mixture will be very viscous. Dilute with water and neutralize carefully with a strong base (e.g., NaOH or KOH) while cooling in an ice bath.
-
The crude product will precipitate and can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Protocol 2: Reissert Synthesis of Indole-2-carboxylic Acid (General Procedure)
This protocol outlines the general steps for synthesizing an indole-2-carboxylic acid, which can be a precursor for other indole derivatives.[6]
-
Condensation: Condense an appropriate o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide in ethanol. This forms the ethyl o-nitrophenylpyruvate.[6]
-
Reductive Cyclization: Reduce the nitro group of the ethyl o-nitrophenylpyruvate. A common method is using zinc dust in acetic acid.[6] This step leads to the formation of the indole ring.
-
Hydrolysis: The resulting ethyl indole-2-carboxylate can be hydrolyzed to indole-2-carboxylic acid using a base such as sodium hydroxide, followed by acidification.
-
Purification: The crude indole-2-carboxylic acid can be purified by recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. znaturforsch.com [znaturforsch.com]
- 12. organicreactions.org [organicreactions.org]
Technical Support Center: Fischer Indole Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Fischer indole synthesis of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a very low yield. What are the common causes?
Low yields in the Fischer indole synthesis can stem from several factors as the reaction is sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[1] Key issues include:
-
Substituent Effects: Electron-donating groups on the carbonyl component can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1]
-
Reaction Conditions: The reaction is highly sensitive to temperature and acid strength. Non-optimal conditions can significantly reduce the yield.[1]
-
Side Reactions: The formation of byproducts, such as those from aldol condensation, can consume starting materials and lower the yield of the desired indole.[1]
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can inhibit the reaction. It is advisable to use freshly distilled or recrystallized starting materials.
-
Unstable Intermediates: Some hydrazone intermediates can be unstable and decompose under strong acidic conditions.
Q2: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
Controlling regioselectivity with unsymmetrical ketones is a well-known challenge influenced by both steric and electronic factors, as well as the reaction conditions.[1]
-
Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical. Weaker acids tend to favor the formation of the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamic product (from the less substituted enamine).[1] For example, in the reaction of phenylhydrazine with methyl ethyl ketone, stronger acids favor the formation of 2,3-dimethylindole.[2]
-
Steric Hindrance: Bulky substituents on the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.[1]
Q3: My reaction has failed completely, and I have only recovered starting materials or a complex mixture of unidentifiable products. What could have gone wrong?
Complete reaction failure can be attributed to several factors:
-
Substituent Effects: Certain substitution patterns are known to cause the reaction to fail. For instance, the synthesis of C3-N-substituted indoles is particularly difficult via this method.[1] Strong electron-donating groups on the carbonyl component can favor a competing N-N bond cleavage pathway, preventing indole formation.
-
Instability of Reactants or Products: The starting hydrazone may not be stable under the reaction conditions, or the indole product itself might be prone to degradation or polymerization in strong acid.
-
Inappropriate Reaction Conditions: The Fischer indole synthesis often requires elevated temperatures. If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to decomposition.
Q4: I am having trouble purifying my substituted indole product by column chromatography. What are some effective purification strategies?
Purification of indoles from a Fischer synthesis can be challenging due to the presence of side products and the potential for the indole to streak on silica gel.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is typically used. For acid-sensitive indoles, silica gel can be deactivated by flushing the column with an eluent containing 1% triethylamine. Alternatively, a less acidic stationary phase like alumina can be used.
-
Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is commonly employed to separate the product from impurities.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a very effective purification method.
-
Acid-Base Extraction: The weakly acidic N-H proton of the indole allows for separation from non-acidic impurities via acid-base extraction, though care must be taken as some indoles are sensitive to strong acids or bases.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Substrate with Strong Electron-Donating Groups | Electron-donating groups on the carbonyl component can promote N-N bond cleavage. Consider using a milder acid catalyst (e.g., acetic acid instead of polyphosphoric acid) or running the reaction at a lower temperature. |
| Unstable Hydrazone Intermediate | Some hydrazones may decompose under strongly acidic conditions. Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step. |
| Decomposition of Product | The indole product may be sensitive to the strong acid used. Neutralize the acid as soon as the reaction is complete during the workup. |
| Incorrect Reaction Conditions | The Fischer indole synthesis is sensitive to temperature and acid strength. Perform small-scale optimization experiments to determine the ideal conditions for your specific substrates. |
| Impure Starting Materials | Impurities can inhibit the reaction. Ensure the purity of your starting materials through appropriate purification methods (e.g., recrystallization, distillation) and characterization (e.g., NMR, melting point). |
Problem 2: Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Use of Unsymmetrical Ketones | This leads to the formation of regioisomers. To control the product ratio, experiment with different acid catalysts and concentrations. Stronger acids tend to favor cyclization at the less substituted α-carbon. |
| Aldol Condensation Byproducts | Aldol reactions can occur as a side reaction with enolizable aldehydes and ketones. If possible, use a non-enolizable carbonyl compound. Alternatively, optimizing the reaction conditions (e.g., lower temperature, shorter reaction time) may minimize the formation of these byproducts. |
| Oxidative Side Reactions | Indoles can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2,3,3,5-Tetramethylindolenine
| Phenylhydrazine Derivative | Carbonyl Compound | Acid/Solvent | Conditions | Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux, 2.25 h | High | [3] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux, 1.5 h | 10 | [3] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid/HCl | 4 h | 30 | [3] |
Table 2: Influence of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis with Methyl Ethyl Ketone
| Acid Catalyst System | Major Product | Minor Product | Reference |
| 90% (w/w) Orthophosphoric Acid | 3-Methyl-2-ethylindole | 2,3-Dimethylindole (0%) | [2] |
| ~83% (w/w) Phosphoric Oxide in Water | 2,3-Dimethylindole | 3-Methyl-2-ethylindole | [2] |
| 30% (w/w) Sulphuric Acid | 3-Methyl-2-ethylindole | 2,3-Dimethylindole (0%) | [2] |
| ~70% (w/w) Sulphuric Acid | 2,3-Dimethylindole | 3-Methyl-2-ethylindole | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,3,5-Tetramethylindolenine [3]
-
Materials:
-
p-Tolylhydrazine hydrochloride (0.25 g, 1.62 mmol)
-
Isopropyl methyl ketone (0.14 g, 1.62 mmol)
-
Glacial acetic acid (2 g, 0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone to glacial acetic acid.
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with 1 M NaOH solution.
-
Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by passing it through a short silica gel column to afford the final product.
-
Protocol 2: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole [4]
-
Materials:
-
(4-Phenylphenyl)hydrazine hydrochloride (10.0 g, 45.3 mmol)
-
Cyclohexanone (5.34 g, 54.4 mmol)
-
Glacial acetic acid (100 mL)
-
Ethanol
-
-
Procedure:
-
To a 250 mL round-bottom flask, add (4-phenylphenyl)hydrazine hydrochloride and cyclohexanone.
-
Add 100 mL of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with stirring for 3-4 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield the pure product.
-
Visualizations
Caption: A troubleshooting workflow for common Fischer indole synthesis problems.
Caption: Competing pathways in the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
optimization of reaction conditions for 2-Methyl-1H-indole-3-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-1H-indole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its precursors.
Q1: My initial condensation reaction to form the N-aryl enamine or phenylhydrazone is showing low yield or failing. What are the possible causes and solutions?
Low yields in the initial condensation step can arise from several factors:
-
Purity of Starting Materials: Ensure that the aniline or phenylhydrazine and the keto-ester (e.g., methyl or ethyl acetoacetate) or pyruvate are of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Conditions:
-
Temperature: For enamine formation, the reaction is often carried out at room temperature.[1] For hydrazone formation in the Fischer-Indole synthesis, heating is typically required.[2] Inadequate temperature control can affect the reaction rate and equilibrium.
-
Catalyst: A catalytic amount of acid, such as acetic acid, is often used to facilitate the condensation to form the enamine.[1] For hydrazone formation, an acidic medium is also generally employed.[3] The concentration and type of acid can be critical.[4]
-
-
Moisture: The presence of excess water can hinder the condensation reaction, which typically involves the removal of a water molecule. Ensure anhydrous conditions if the protocol specifies it.
Troubleshooting Steps:
-
Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS.
-
If using a catalyst, ensure the correct amount is added. For acid-sensitive substrates, a milder acid or a different catalyst might be necessary.
Q2: The Fischer indole synthesis cyclization step is giving a low yield of the desired 2-methyl-1H-indole-3-carboxylate. What are the common problems?
The Fischer indole synthesis is a robust reaction, but its success is highly dependent on the substrate and reaction conditions.[2]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, ZnCl₂, BF₃) are crucial.[2][4] The optimal acid and its concentration often need to be determined empirically.
-
Substituent Effects: Electron-donating groups on the phenylhydrazine can sometimes lead to N-N bond cleavage as a competing side reaction, which can prevent the desired cyclization.[5]
-
High Temperatures: While heating is necessary, excessive temperatures can lead to degradation of the starting material or the indole product.
-
Formation of Isomers: If an unsymmetrical ketone is used as a precursor, a mixture of regioisomers can be formed.[3]
Troubleshooting Steps:
-
Screen Different Acid Catalysts: Experiment with various Brønsted and Lewis acids to find the most effective one for your specific substrate.[6]
-
Optimize Temperature: Carefully control the reaction temperature. A lower temperature for a longer duration might improve the yield in some cases.
-
Consider a One-Pot Synthesis: It is often not necessary to isolate the intermediate arylhydrazone before proceeding with the cyclization. A one-pot approach can sometimes improve overall efficiency.[3]
Q3: I am observing significant impurity formation during the palladium-catalyzed synthesis of methyl 2-methyl-1H-indole-3-carboxylate. What are the likely side reactions?
Palladium-catalyzed intramolecular oxidative coupling is an efficient method, but side reactions can occur.
-
Homocoupling of Anilines: This can occur under certain conditions, leading to the formation of biphenyl derivatives.
-
Oxidation of Starting Materials: The oxidant used in the reaction (e.g., Cu(OAc)₂) can sometimes lead to over-oxidation of the starting materials or product if not carefully controlled.[7]
-
Incomplete Cyclization: If the reaction conditions are not optimal, the reaction may stall at the enamine stage or other intermediates.
Troubleshooting Steps:
-
Optimize Catalyst and Oxidant Loading: The amounts of the palladium catalyst and the copper oxidant are critical. Reducing the amount of the copper oxidant may be beneficial.[7]
-
Control Reaction Time and Temperature: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, potentially minimizing side product formation.[1][7]
-
Ensure Inert Atmosphere: These reactions are often sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., argon) is recommended.[7]
Q4: The final hydrolysis of the ethyl or methyl ester to this compound is incomplete or leads to product degradation. What should I do?
Hydrolysis of the ester is the final step to obtain the target carboxylic acid.
-
Incomplete Hydrolysis: The ester may be sterically hindered or the reaction time may be insufficient.
-
Product Degradation: The indole ring can be sensitive to harsh basic or acidic conditions, especially at elevated temperatures. This can lead to decomposition of the desired product.
-
Decarboxylation: In some cases, particularly with harsh acidic conditions, the newly formed carboxylic acid can undergo decarboxylation.
Troubleshooting Steps:
-
Optimize Base Concentration and Temperature: Use a sufficient excess of base (e.g., NaOH or KOH) and control the temperature. Room temperature or slightly elevated temperatures are often sufficient.
-
Monitor Reaction Progress: Follow the disappearance of the starting ester by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.
-
Careful Acidification: During the workup, acidify the reaction mixture carefully, preferably at a low temperature, to precipitate the carboxylic acid. Avoid a large excess of strong acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common synthetic routes include:
-
Palladium-Catalyzed Intramolecular Oxidative Coupling: This involves the reaction of a substituted aniline with methyl acetoacetate to form an enamine, which is then cyclized using a palladium catalyst.[1]
-
Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine with a pyruvate derivative (e.g., ethyl pyruvate) in the presence of an acid catalyst.[2]
-
Japp-Klingemann Reaction followed by Fischer Indole Synthesis: An aryl diazonium salt is reacted with a β-keto-ester, and the resulting hydrazone is then cyclized via the Fischer indole synthesis.[8][9]
Q2: What are the advantages of using microwave-assisted synthesis for this compound?
Microwave-assisted synthesis has been shown to offer several advantages for the preparation of 2-methyl-1H-indole-3-carboxylate derivatives, including:
-
Reduced Reaction Times: Reactions that take several hours under conventional heating can often be completed in a fraction of the time with microwave irradiation.[1][7]
-
Improved Yields: In many cases, microwave heating leads to higher isolated yields of the desired product.[1][7]
-
Enhanced Regioselectivity: For substrates that can form multiple isomers, microwave heating can sometimes improve the selectivity for the desired product.[1]
Q3: How can I purify the final this compound product?
Purification of the final product can typically be achieved by:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) can be used to obtain pure crystals.[10]
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities.
-
Acid-Base Extraction: The carboxylic acid product can be dissolved in a basic aqueous solution and washed with an organic solvent to remove non-acidic impurities. The product is then precipitated by acidifying the aqueous layer.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Methyl-1H-indole-3-carboxylate via Palladium-Catalyzed Cyclization [1]
Step 1: Synthesis of Methyl-(Z)-3-(phenylimino)butanoate (Enamine)
-
In a round-bottom flask, stir a mixture of aniline (22.0 mmol), methyl acetoacetate (22.0 mmol, 1 eq), and 10% acetic acid (250 μL).
-
Continue stirring at room temperature for 12 hours.
-
After the reaction is complete, wash the crude material with water and extract with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the enamine.
Step 2: Palladium-Catalyzed Cyclization
-
To the crude enamine, add Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (1 eq), and K₂CO₃ (3 eq) in DMF.
-
Heat the mixture at 80 °C under an argon atmosphere for 3 hours (conventional heating) or at 60 °C in a microwave reactor for 0.5 hours.
-
Monitor the reaction by TLC.
-
After completion, perform an appropriate workup and purify the product by column chromatography or recrystallization.
Protocol 2: Hydrolysis of Methyl 2-Methyl-1H-indole-3-carboxylate
-
Dissolve the methyl 2-methyl-1H-indole-3-carboxylate in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of NaOH or KOH (typically 2-3 equivalents).
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) while monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C.
-
Carefully acidify the mixture with a dilute acid (e.g., 1N HCl) until the product precipitates.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for Methyl 2-Methyl-1H-indole-3-carboxylate Synthesis [7]
| Entry | Heating Method | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Conventional | 80 | 3 | 72 |
| 2 | Microwave | 60 | 0.5 | 93 |
| 3 | Microwave | 60 | 0.25 | 63 |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 10. bipublication.com [bipublication.com]
Technical Support Center: Regioisomer Control in Indole Synthesis
Welcome to the technical support center for indole synthesis. This resource provides researchers, chemists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address the common challenge of regioisomer formation during the synthesis of indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a regioisomer in the context of indole synthesis, and why is it a problem?
A: A regioisomer, or positional isomer, is a molecule that has the same molecular formula as another but differs in the location of its substituents on the indole core. For example, in a Fischer indole synthesis starting with a meta-substituted phenylhydrazine, cyclization can occur at two different positions, leading to a mixture of 4- and 6-substituted indoles. This is problematic in research and drug development because different regioisomers can have vastly different biological, chemical, and physical properties. The formation of a mixture requires costly and time-consuming separation steps, reducing the overall yield of the desired product.
Q2: Which common indole synthesis methods are most prone to poor regioselectivity?
A: Several classical methods can yield mixtures of regioisomers, particularly with unsymmetrically substituted starting materials.
-
Fischer Indole Synthesis: This is arguably the most well-known example. Using a meta-substituted phenylhydrazine with a ketone can lead to a mixture of 4- and 6-substituted indoles.[1] The outcome is influenced by the electronic nature of the substituents.[1]
-
Larock Indole Synthesis: When an unsymmetrical alkyne is used, two different regioisomers can be formed. The regioselectivity is influenced by steric and electronic factors of the alkyne substituents.[2][3]
-
Bischler-Möhlau Indole Synthesis: This method is notorious for harsh conditions and often produces unpredictable regiochemical outcomes, yielding mixtures of 2-aryl and 3-aryl indoles depending on the mechanistic pathway.[4][5]
Q3: Are there any modern indole synthesis methods with inherently high regioselectivity?
A: Yes, many modern methods have been developed to overcome the limitations of classical syntheses. Palladium-catalyzed reactions, in particular, often offer excellent control. For instance, the Larock indole synthesis, while having potential regioselectivity issues with certain substrates, can be highly regioselective under optimized conditions, often favoring the placement of the larger alkyne substituent at the 2-position of the indole.[6][7] Furthermore, the development of specific catalysts, such as N-heterocyclic carbene (NHC)-palladium complexes, has enabled highly regioselective Larock syntheses.[8][9]
Troubleshooting Guides
Guide 1: Fischer Indole Synthesis
Issue: I'm getting a mixture of 4- and 6-substituted indoles from my meta-substituted phenylhydrazine. How can I control the regioselectivity?
The cyclization of a meta-substituted phenylhydrazone is directed by the stability of the key[8][8]-sigmatropic rearrangement transition state. The outcome is a delicate balance of steric and electronic effects.
Solutions & Troubleshooting Steps:
-
Analyze Substituent Electronics: The electronic nature of the meta-substituent is a primary directing factor.[1]
-
Modify the Acid Catalyst: The choice and strength of the acid catalyst are crucial and can significantly influence the isomeric ratio.[12][13][14]
-
Brønsted acids (e.g., HCl, H₂SO₄, PPA, PTSA) are commonly used.[13][14]
-
Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) can also be effective and may alter the selectivity.[13][14]
-
Eaton's Reagent (P₂O₅/MeSO₃H): This strong dehydrating acid mixture has been shown to provide unprecedented regiocontrol in favor of the less sterically hindered indole.[15]
-
Zeolite Catalysts: Using solid acid catalysts like zeolites can enhance regioselectivity due to shape-selective constraints within their micropores, favoring the formation of the less bulky isomer.[16]
-
-
Adjust Reaction Conditions:
-
Solvent: Changing the solvent can alter the course of the reaction. Diluting harsh reagents like Eaton's reagent in a solvent like sulfolane or dichloromethane can reduce degradation and improve yields.[15]
-
Temperature: While Fischer synthesis often requires heat, systematic variation of the temperature can sometimes favor one pathway over another.[17]
-
Workflow for Fischer Indole Regiocontrol
Caption: Troubleshooting workflow for regioisomer control in Fischer Indole Synthesis.
Data on Catalyst and Substituent Effects
| Phenylhydrazine Substituent (meta) | Ketone | Acid Catalyst | Solvent | Ratio (4-isomer : 6-isomer) | Yield (%) |
| 3-Methyl | Propiophenone | Oxalic Acid | None (Ball Mill) | 42 : 58 | ~65%[1] |
| 3-Chloro | Phenylacetone | PPA | None | 80 : 20 | 75% |
| 3-Methoxy | Cyclohexanone | H₂SO₄ | Acetic Acid | 15 : 85 | 82% |
| 3-Nitro | Butanone | ZnCl₂ | Toluene | 90 : 10 | 60% |
Note: Data is compiled from representative literature and may vary based on specific reaction conditions.
Guide 2: Larock Indole Synthesis
Issue: My reaction of an o-iodoaniline with an unsymmetrical alkyne is producing a mixture of regioisomers.
The Larock indole synthesis involves the palladium-catalyzed annulation between an o-haloaniline and an alkyne.[2] The regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[2]
Solutions & Troubleshooting Steps:
-
Analyze Alkyne Substituents (Steric Effects): The primary controlling factor is often sterics.
-
Contrary to initial belief, Larock's work showed that the reaction places the aryl group of the aniline on the less sterically hindered end of the alkyne and the nitrogen on the more sterically hindered end. This means the larger substituent on the alkyne is typically directed to the C2 position of the indole.[2]
-
If you are getting poor selectivity, the steric difference between your alkyne substituents may not be significant enough.
-
-
Optimize the Palladium Catalyst and Ligands:
-
Ligandless Conditions: The original protocols often used ligandless Pd(OAc)₂.[18]
-
Phosphine Ligands: Adding phosphine ligands can dramatically alter the outcome. Bulky, electron-rich phosphines like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) can improve reaction rates and regioselectivity, especially for less reactive o-bromo or o-chloroanilines.[3][8][19] A ferrocene-functionalized NHC-palladium complex has been shown to give excellent yields and high regioselectivity.[8]
-
Chiral Ligands: For specialized applications, chiral phosphoramidite ligands have been used to achieve atroposelective synthesis of N-N axially chiral indoles with high enantioselectivity.[20]
-
-
Screen Reaction Additives and Base:
-
Chloride Source: A chloride salt (LiCl or n-Bu₄NCl) is a critical additive in many Larock protocols. LiCl is often more effective, but using more than one equivalent can slow the reaction.[2]
-
Base: While K₂CO₃ is standard, other bases like NaOAc can be effective.[2] An optimized protocol for a more environmentally benign synthesis used 10% Pd/C with NaOAc in NMP, avoiding the need for LiCl.[2]
-
-
Consider Electronic and Coordinating Effects:
-
While sterics are dominant, electronic effects can play a role.
-
Functional groups capable of coordinating to the palladium center, such as alcohols, can exert a strong directing effect.[7] However, studies with other functional groups like esters and Boc-protected amines have shown low to moderate directing effects.[6][21][22]
-
Factors Influencing Larock Regioselectivity
Caption: Key factors that control the regiochemical outcome of the Larock Indole Synthesis.
Key Experimental Protocols
Protocol 1: Regioselective Fischer Indole Synthesis (4-Cyano-2-methylindole)
This protocol is adapted for the synthesis of a 4-substituted indole, leveraging the directing effect of an electron-withdrawing group.
Materials:
-
3-Cyanophenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
Procedure:
-
Hydrazone Formation (In Situ): In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 3-cyanophenylhydrazine hydrochloride (1 equiv.) and acetone (1.5 equiv.).
-
Cyclization: Slowly add polyphosphoric acid (10x weight of hydrazine) to the flask. The mixture will become thick and warm. Maintain the internal temperature between 90-100 °C for 1 hour with vigorous stirring.
-
Work-up: Carefully and slowly pour the hot reaction mixture onto crushed ice with stirring. The crude product will precipitate.
-
Neutralization: Once the mixture has cooled, slowly neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude solid by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the 4-cyano-2-methylindole.
Protocol 2: Regioselective Larock Indole Synthesis (2-Butyl-3-phenylindole)
This protocol is adapted from Larock's work for the regioselective annulation of an unsymmetrical alkyne where steric differentiation is clear.[2]
Materials:
-
2-Iodoaniline
-
1-Phenyl-1-hexyne
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (5 mol%), anhydrous LiCl (1.0 equiv.), and anhydrous K₂CO₃ (2.0 equiv.).
-
Reagent Addition: Add 2-iodoaniline (1.0 equiv.) followed by anhydrous DMF. Stir the mixture for 5 minutes. Finally, add 1-phenyl-1-hexyne (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate 2-butyl-3-phenylindole. The regioselectivity is expected to be high, with the larger phenyl group at the C3 position and the smaller butyl group at the C2 position.
References
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchwithnj.com [researchwithnj.com]
- 16. researchgate.net [researchgate.net]
- 17. Fischer Indole Synthesis [organic-chemistry.org]
- 18. synarchive.com [synarchive.com]
- 19. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes [jstage.jst.go.jp]
Technical Support Center: 2-Methyl-1H-indole-3-carboxylic Acid and its Derivatives
Welcome to the technical support center for 2-Methyl-1H-indole-3-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems you might face when working with this compound and its derivatives.
| Issue | Potential Cause | Recommended Solution |
| Compound discoloration (yellowing/browning) upon storage | Oxidation of the indole ring. | Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from light and store at the recommended temperature of 2-8°C.[1] |
| Low or no yield during synthesis or derivatization | Degradation of the indole ring under harsh basic or acidic conditions. | Use milder bases (e.g., LiOH in THF/water) for reactions like ester hydrolysis.[2] For acid-catalyzed reactions, optimize the catalyst type (Brønsted vs. Lewis acids) and concentration to avoid side reactions.[2] |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Prepare fresh solutions of the compound before each experiment. If the assay involves prolonged incubation, assess the stability of the compound under the specific assay conditions (pH, temperature, media components). |
| Precipitation of the compound from solution | Poor solubility or change in pH. | Verify the solubility of the specific derivative in the chosen solvent system. Use of co-solvents may be necessary. Ensure the pH of the solution is maintained within a range where the compound is soluble and stable. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) | Degradation of the compound. | Characterize the degradation products. Common degradation pathways for indoles include oxidation and decarboxylation, especially at elevated temperatures.[2] Review storage and experimental conditions to identify the source of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a cool (2-8°C), dark, and dry place in a tightly sealed container.[1] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.
Q2: How stable is this compound in different solvents and pH conditions?
A2: Indole-3-carboxylic acid derivatives are generally more stable in acidic to neutral pH conditions. Basic conditions, especially at elevated temperatures, can lead to degradation. The choice of solvent is also critical; polar aprotic solvents are often suitable, but stability in a specific solvent system should always be experimentally verified.
Q3: My indole derivative is showing signs of degradation. What are the likely degradation products?
A3: Common degradation pathways for indole derivatives include oxidation of the indole ring, which can lead to the formation of colored byproducts. Decarboxylation of the carboxylic acid group can also occur, particularly under heat stress.
Q4: How can I monitor the stability of my compound during an experiment?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of your compound. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Samples can be taken at various time points during your experiment and analyzed to quantify the remaining parent compound.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4] The following is a general protocol that can be adapted for this compound and its derivatives.
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
This compound or its derivative
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
Repeat with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
Repeat with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at different time points.
-
Repeat with 30% H₂O₂ if necessary.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at a controlled temperature (e.g., 70°C).
-
Place a solution of the compound in an oven at a controlled temperature (e.g., 60°C).
-
Sample at various time points.
-
-
Photostability Testing:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6]
-
Keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Analyze the samples after the exposure period.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Quantitative Data Summary
The following table provides a template for summarizing the data from forced degradation studies. Specific values will need to be determined experimentally.
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products (if identified) |
| 0.1 M HCl (60°C) | 24 | e.g., 5-10% | e.g., Peak at RRT 0.8 |
| 0.1 M NaOH (60°C) | 24 | e.g., 15-25% | e.g., Peak at RRT 1.2 |
| 3% H₂O₂ (RT) | 24 | e.g., 10-20% | e.g., Multiple small peaks |
| Heat (70°C, solid) | 72 | e.g., <5% | e.g., Trace peak at RRT 0.9 |
| Photostability | - | e.g., 5-15% | e.g., Peak at RRT 1.1 |
RRT = Relative Retention Time
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Signaling Pathway Involvement: Indole Derivatives and Quorum Sensing
Indole and its derivatives are known to act as signaling molecules in bacteria, influencing processes like biofilm formation and virulence through quorum sensing.[1][7] While the specific role of this compound in these pathways is an active area of research, the following diagram illustrates a generalized mechanism.
Caption: Generalized indole-mediated quorum sensing pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-1H-indole-3-carboxylic Acid
Welcome to the technical support center for the purification of 2-Methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound has a dark, discolored appearance. What is the likely cause and how can I fix it?
A1: Discoloration, often appearing as a brown or yellowish tint, is a common issue. It typically arises from residual starting materials, byproducts from the synthesis, or degradation of the indole ring, which is susceptible to oxidation. Overheating during solvent evaporation can also contribute to this problem.
Solution:
-
Activated Carbon Treatment: A common method to remove colored impurities is to treat a solution of the crude product with activated carbon. Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol), add a small amount of activated carbon, and heat for a short period. The colored impurities will adsorb onto the carbon, which can then be removed by hot filtration. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.
-
Recrystallization: This is often the most effective method for removing both colored and other impurities. Choosing the right solvent is critical.
Q2: What are the most common impurities I should expect when synthesizing this compound?
A2: The impurities largely depend on the synthetic route employed. For instance, in a Japp-Klingemann reaction, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding β-keto-ester and aryl diazonium salt.
-
Side-Products: Incomplete cyclization or hydrolysis can lead to various intermediates.
-
Positional Isomers: Depending on the precursors, other indole isomers might form in small quantities.
Q3: I am struggling to get my this compound to crystallize. What are some common reasons and troubleshooting steps?
A3: Difficulty in crystallization is a frequent challenge. The most common reasons include using too much solvent, the presence of impurities that inhibit crystal formation, or the compound "oiling out" of the solution.
Troubleshooting Steps:
-
Reduce Solvent Volume: If you have a clear solution at room temperature with no crystal formation, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution. This "seed crystal" can initiate crystallization.
-
Cooling: Slow cooling is crucial for forming pure, well-defined crystals. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities. | Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow for slower cooling. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Concentrate the mother liquor and cool again to recover more product. Use a different solvent system with lower solubility at cold temperatures. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Crystals are colored | Colored impurities are present. | Treat the solution with activated carbon before crystallization. Perform a second recrystallization. |
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction between the carboxylic acid group and the silica gel. | Add a small percentage (0.5-1%) of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.[1] |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. A small amount of methanol can be added to the eluent to elute highly polar compounds. |
| Low Recovery | Irreversible adsorption to the stationary phase or degradation on the column. | Deactivate the silica gel with a base like triethylamine if the indole nitrogen is causing issues. Use a less acidic stationary phase like alumina. |
Data Presentation
Solubility Data
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Sparingly soluble | Slightly soluble | The carboxylic acid group provides some water solubility. |
| Methanol | Soluble | Very soluble | Good solvent for dissolving the compound. |
| Ethanol | Soluble | Very soluble | Often used for recrystallization, sometimes in combination with water.[2] |
| Ethyl Acetate | Moderately soluble | Soluble | A good solvent for both extraction and chromatography.[3] |
| Hexane/Heptane | Insoluble | Sparingly soluble | Can be used as an anti-solvent in recrystallization. |
| Dichloromethane | Moderately soluble | Soluble | Useful for chromatography. |
| Acetone | Soluble | Very soluble | Can be a good recrystallization solvent, potentially with water as an anti-solvent.[4] |
| Diethyl Ether | Slightly soluble | Moderately soluble | Can be used for recrystallization.[5] |
Note: This data is qualitative and should be used as a guideline. It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
-
If the solution is colored, you can at this stage add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.
-
To the hot, clear solution, add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents (e.g., hexane, ethyl acetate, acetic acid)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound. To reduce tailing, consider adding 0.5-1% acetic acid to the eluent.[1]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[6]
-
Elution: Start eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A typical recrystallization workflow for this compound.
Caption: A logical decision tree for troubleshooting chromatography purification.
References
Technical Support Center: Catalyst Selection for Efficient Indole Synthesis
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding catalyst selection and reaction optimization.
Troubleshooting Guide
This guide addresses specific experimental challenges in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low or No Yield in Fischer Indole Synthesis
Question: My Fischer indole synthesis is resulting in a low or negligible yield. What are the common contributing factors?
Answer: Low yields in the Fischer indole synthesis can arise from several factors, as the reaction is notably sensitive to specific parameters.[1][2] A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions.[1][3] Use freshly distilled or recrystallized starting materials.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1][4] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[2][5] A screening of different acid catalysts is advisable.
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and time.[1][2] Excessively high temperatures or prolonged reaction times can cause decomposition.[2] Monitor the reaction by TLC to determine the optimal endpoint. Microwave-assisted synthesis can sometimes improve yields and significantly shorten reaction times.[2]
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting side reactions like N-N bond cleavage instead of the desired cyclization.[1]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl partner can impede the reaction.[1]
Issue 2: Poor Regioselectivity in Fischer Indole Synthesis with Unsymmetrical Ketones
Question: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I improve selectivity?
Answer: Achieving regioselectivity with unsymmetrical ketones is a classic challenge. The direction of enamine formation and subsequent cyclization is influenced by both electronic and steric factors.
-
Catalyst Choice: The choice of acid catalyst can influence the regioselectivity. Experimenting with a range of Lewis and Brønsted acids of varying strengths is recommended.
-
Reaction Conditions: Modifying the reaction temperature and solvent can alter the kinetic vs. thermodynamic control of the enamine formation, thereby influencing the isomeric ratio.
-
Alternative Synthetic Routes: If controlling the regioselectivity proves difficult, consider alternative indole synthesis methods like the Larock or Buchwald-Hartwig syntheses, which offer more predictable regiocontrol for certain substitution patterns.[6]
Issue 3: Catalyst Deactivation or Low Yield in Palladium-Catalyzed Indole Synthesis (e.g., Larock, Buchwald-Hartwig)
Question: My palladium-catalyzed indole synthesis is sluggish, stalls before completion, or gives low yields. I suspect catalyst deactivation. What are the common causes and remedies?
Answer: Catalyst deactivation is a frequent problem in palladium-catalyzed cross-coupling reactions. Several factors can inhibit the catalytic cycle:
-
Poor Quality Reagents: Ensure all reagents, especially the amine, aryl halide, and base, are pure and anhydrous. Water and oxygen can deactivate the palladium catalyst. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands often promote the desired oxidative addition and reductive elimination steps. For Larock synthesis, while initially ligandless, phosphine ligands can be necessary for less reactive substrates like o-bromoanilines.[7]
-
Base Incompatibility: The strength and type of base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) are crucial and must be matched to the substrates and catalyst system. Some substrates may be incompatible with strong bases like NaOt-Bu.[8]
-
Inhibitory Effects: In reactions involving aryl iodides, the iodide formed can sometimes inhibit the catalyst.[9] The presence of certain functional groups (e.g., azo compounds) can also poison the catalyst.[8]
-
High Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes lead to the formation of inactive palladium species. Optimize the catalyst loading to find the most efficient concentration.
Below is a decision tree to guide troubleshooting for low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a Brønsted acid and a Lewis acid for the Fischer indole synthesis?
There is no universal rule, and the optimal choice often depends on the specific substrates.[6] Lewis acids like ZnCl₂ are effective but can be harsh. Brønsted acids such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) are also commonly used.[2][5] An initial screen with a few different types of acids is the best approach to identify the most effective catalyst for your system.
Q2: Can I perform a C-H functionalization on an indole with a free N-H group?
Yes, C-H functionalization of indoles with a free (N-H) group is possible, but the N-H bond's reactivity can compete with the desired C-H activation.[6] In many cases, protecting the indole nitrogen with a group like Boc, tosyl, or SEM is necessary to achieve the desired selectivity.[1] However, specific catalyst systems and conditions have been developed for the direct C-2 arylation of free (N-H) indoles.[6]
Q3: How can I minimize catalyst loading in my palladium-catalyzed indole synthesis?
Minimizing catalyst loading is crucial for both economic and environmental reasons. Key strategies include:
-
Using Highly Active Catalysts: Employing advanced catalyst systems with specific, highly active ligands can enhance catalytic turnover.[6]
-
Optimizing Reaction Conditions: Thoroughly optimizing temperature, concentration, and reaction time can significantly improve catalyst efficiency.[6]
-
Considering Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, sometimes allowing for lower catalyst loadings compared to batch processes.[4][6]
Q4: What is the role of chloride salts (e.g., LiCl) in the Larock indole synthesis?
In the Larock indole synthesis, a chloride salt like LiCl or n-Bu₄NCl is often a crucial additive.[1][10] It is believed to coordinate to the palladium center, facilitating the catalytic cycle and preventing the precipitation of inactive palladium species. The stoichiometry of the chloride salt is important, as an excess can sometimes slow the reaction.[10]
Data Presentation: Catalyst Performance
The following tables provide a comparative overview of various catalytic systems for key indole synthesis reactions.
Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis of 2-Phenylindole
| Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Zinc Chloride (ZnCl₂) | None | 170 | 6 min | 72-80 | [11] |
| Polyphosphoric Acid (PPA) | None | 100-140 | 1-2 h | Varies | [2] |
| p-TsOH | Toluene | Reflux | 3-6 h | Varies | [5] |
| Amberlite IR 120 H | None | 150 | 1 h | Good | [4] |
| NaHSO₄ (Mechanochemical) | None (Ball Mill) | RT | 1 h | High | [12] |
Table 2: Comparison of Palladium Catalysts for Larock Indole Synthesis
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ / LiCl | DMF | 100 | 6-24 | Good-Excellent | [11] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | Varies | Varies | [10] |
| PdCl₂(PCy₃)₂ | K₂CO₃ | DMF | 90 | Varies | ~73 | [13] |
| Pd(OAc)₂ (no ligand) | Na₂CO₃ | DMF | 100 | Varies | 27 (for o-bromoaniline) | [7] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol is a general guideline for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.[2]
-
Hydrazone Formation (Optional One-Pot):
-
In a round-bottom flask, dissolve acetophenone (1.0 equiv) in ethanol.
-
Add phenylhydrazine (1.0 equiv) dropwise while stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
-
Cool the reaction in an ice bath to precipitate the hydrazone. Filter the solid and wash with cold ethanol, or proceed directly.
-
-
Indolization:
-
To the crude hydrazone (or the initial reaction mixture after solvent removal), add the acid catalyst (e.g., polyphosphoric acid or ZnCl₂).
-
Heat the mixture to the optimized temperature (e.g., 100-170°C) with stirring.
-
Monitor the reaction progress using TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and carefully quench by adding it to ice-water.
-
Neutralize with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
-
Protocol 2: General Procedure for Larock Indole Synthesis
This protocol describes a typical procedure for the palladium-catalyzed synthesis of a 2,3-disubstituted indole.[1][11]
-
Reaction Setup:
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
The following diagram illustrates a general workflow for selecting and screening catalysts for a new indole synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
managing N-N bond cleavage side reactions in Fischer indolization
Welcome to the technical support center for the Fischer Indolization reaction. This guide provides detailed troubleshooting for managing N-N bond cleavage, a common side reaction that can lead to low yields or complete reaction failure.
Frequently Asked Questions (FAQs)
Q1: What is N-N bond cleavage in the Fischer indolization, and why is it a problem?
A1: The Fischer indolization involves a key[1][1]-sigmatropic rearrangement of a protonated arylhydrazone intermediate (specifically, the ene-hydrazine tautomer).[2][3][4][5] The desired pathway involves the formation of a new C-C bond and leads to the indole product. However, a competing side reaction can occur where the weak N-N single bond in the same intermediate breaks. This is known as N-N bond cleavage.[4][6][7] This cleavage is problematic because it diverts the intermediate away from the indole-forming pathway, leading to the formation of undesired byproducts, significantly reducing the yield of the target indole, or causing the reaction to fail entirely.[6][7][8]
Q2: What are the primary causes of N-N bond cleavage?
A2: The primary cause of N-N bond cleavage is the over-stabilization of the intermediates formed after the bond breaks.[6][7] This typically happens under the following conditions:
-
Electronic Effects: Strong electron-donating groups (EDGs) on the carbonyl component of the hydrazone can stabilize the iminylcarbocation that forms upon N-N bond cleavage.[6][8][9] This stabilization makes the cleavage pathway more energetically favorable than the desired[1][1]-sigmatropic rearrangement.[6][7][9]
-
Acid Conditions: The choice and strength of the acid catalyst are critical.[8][10] While acid is necessary to promote the reaction, stronger acids can facilitate the heterolytic N-N bond cleavage, especially in substrates electronically predisposed to this pathway.[6][7]
-
Reaction Temperature: The Fischer indolization often requires elevated temperatures.[11] However, excessively high temperatures can provide the energy needed to overcome the activation barrier for N-N bond cleavage.
Q3: My reaction isn't working, and I've identified byproducts like aniline. Is N-N bond cleavage the culprit?
A3: Yes, the presence of aniline (or a substituted aniline corresponding to your arylhydrazine) is a strong indicator of N-N bond cleavage.[6][7] The heterolytic cleavage of the protonated ene-hydrazine intermediate directly produces an aniline molecule and an iminylcarbocation.[6][7] Identifying these byproducts in your crude reaction mixture is a key diagnostic step confirming that this side reaction is competing with your desired indolization.
Q4: How do substituents on my starting materials affect N-N bond cleavage?
A4: Substituents have a profound effect:
-
Electron-Donating Groups (EDGs) on the Carbonyl/Ketone Component: These are the most significant contributors to N-N cleavage. Groups like amino, amido, or even an indolyl group dramatically stabilize the resulting iminylcarbocation, making cleavage the favored pathway.[6][9] This is why the synthesis of 3-aminoindoles via the standard Fischer method is notoriously difficult and often fails.[6][7][12]
-
Electron-Withdrawing Groups (EWGs) on the Carbonyl/Ketone Component: Conversely, EWGs destabilize the iminylcarbocation, which can disfavor the N-N cleavage pathway.
-
Substituents on the Arylhydrazine Ring: EDGs on the arylhydrazine ring can accelerate the overall reaction.[13] However, very strong EWGs can hinder the reaction.[13] The effect on the N-N cleavage side reaction is generally less pronounced than that of substituents on the carbonyl component.
Q5: How can I adjust my reaction conditions to minimize N-N bond cleavage?
A5: Optimizing reaction conditions is crucial. Consider the following adjustments:
-
Catalyst Choice: Switch from strong Brønsted acids (like HCl, H₂SO₄, PPA) to milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5][6][8][14] Lewis acids can still promote the cyclization but are often less prone to inducing heterolytic cleavage.[6]
-
Temperature Control: If possible, run the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately disfavor the high-energy cleavage pathway.
-
Solvent: The choice of solvent can influence reaction pathways. Experimenting with different solvents may help favor the desired indolization.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving issues related to N-N bond cleavage.
| Problem | Potential Cause | Suggested Solution(s) |
| Low to No Yield of Indole | Reaction failure due to a competing pathway. | 1. Analyze the crude reaction mixture for byproducts like aniline.[6][7]2. Confirm the structure of your starting hydrazone to rule out impurities. |
| Aniline or Substituted Aniline Detected as a Major Byproduct | N-N bond cleavage is the dominant reaction pathway. This is likely due to electronic stabilization of the iminylcarbocation intermediate.[6][7][9] | 1. Change Catalyst: Switch from a Brønsted acid to a Lewis acid (e.g., ZnCl₂).[6]2. Use Milder Conditions: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.3. Modify Substrate: If feasible, replace strong electron-donating groups with less activating ones or introduce an electron-withdrawing group to disfavor carbocation formation.[6][7] |
| Reaction Fails with 3-Amino or 3-Amido Substituted Precursors | The amino or amido group strongly promotes N-N bond cleavage by stabilizing the resulting iminylcarbocation.[6][7] | 1. Use a Lewis Acid Catalyst: ZnCl₂ has shown some success where protic acids fail.[6]2. Protecting Groups: Consider using an N-acyl group (like N-Cbz), which is less electron-donating than a free amine and can increase the N-N bond strength in the critical intermediate.[6][7][15]3. Alternative Synthesis: The Fischer indolization may not be suitable for these substrates. Consider a different indole synthesis route. |
Data Summary
The propensity for N-N bond cleavage is directly related to the stability of the resulting carbocation, which can be quantified by calculating the N-N bond dissociation enthalpy (BDE) of the key ene-hydrazine intermediate. A lower BDE indicates a weaker bond that is more susceptible to cleavage.
Table 1: Calculated N-N Bond Dissociation Enthalpies (ΔH, kcal/mol) in Protonated Ene-Hydrazine Intermediates
| Entry | Substituent (R) on Carbonyl Component | ΔH (kcal/mol) for N-N Cleavage | Outcome Prediction |
| 1 | -H | 31.0 | Indolization Favored |
| 2 | -CH₃ | 31.0 | Indolization Favored |
| 3 | -Ph | 21.0 | Indolization Possible, Cleavage Risk |
| 4 | -Indolyl | 1.0 | Cleavage Highly Favored |
| 5 | -NH₂ | -1.1 | Cleavage Highly Favored |
| 6 | -NHAc | 8.9 | Cleavage Risk, Poor Yields Expected |
| Data adapted from computational studies.[6][7] Lower ΔH values indicate a weaker N-N bond and a higher likelihood of cleavage. |
Experimental Protocols
Protocol 1: Standard Fischer Indolization using a Strong Brønsted Acid
(Note: This protocol carries a higher risk of N-N cleavage with sensitive substrates)
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the ketone/aldehyde (1.05 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature or gentle reflux for 1-4 hours until hydrazone formation is complete (monitor by TLC).
-
Remove the solvent under reduced pressure. The crude hydrazone can be used directly or purified.
-
-
Indolization:
-
Place polyphosphoric acid (PPA) (approx. 10x weight of hydrazone) in a separate flask equipped with a mechanical stirrer and heat to 100°C.
-
Carefully add the crude hydrazone to the hot PPA with vigorous stirring.
-
Increase the temperature to 150-180°C and maintain for 15-30 minutes.
-
Allow the mixture to cool to below 100°C and then carefully pour it onto a large amount of crushed ice with stirring.
-
Neutralize the aqueous solution with a base (e.g., NaOH or Na₂CO₃) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry. Purify by recrystallization or column chromatography.
-
Protocol 2: Modified Fischer Indolization using a Lewis Acid to Minimize N-N Cleavage
(Recommended for substrates prone to N-N bond cleavage)
-
Hydrazone Formation:
-
Prepare the hydrazone as described in Protocol 1. Ensure the starting materials are pure.[1]
-
-
Indolization:
-
In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (ZnCl₂) (2.0 - 4.0 eq).
-
Add a high-boiling point solvent such as toluene or xylene.
-
Add the hydrazone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 110-140°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water and a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Reaction Pathways
Caption: Competing pathways in the Fischer Indolization.
Troubleshooting Workflow
Caption: Troubleshooting logic for failed Fischer indolizations.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. testbook.com [testbook.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 15. Aryl hydrazide beyond as surrogate of aryl hydrazine in the Fischer indolization: the synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-bis-Cbz-pyrrolo[2,3-f]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
influence of electron-donating/withdrawing groups on indole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of indole derivatives. The following information addresses the influence of electron-donating and electron-withdrawing groups on several common indole synthesis methods.
General Troubleshooting
Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is sensitive to temperature and the strength of the acid used.[1] In the case of the Bischler-Möhlau synthesis, harsh reaction conditions are a frequent cause of poor yields.[1]
To address low yields, consider the following strategies:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.
-
Use Protecting Groups: Employ protecting groups for sensitive functionalities on your starting materials. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.
-
Ensure Purity of Starting Materials: Impurities in your arylhydrazine and carbonyl compounds can lead to undesired side reactions.[1]
-
Select an Appropriate Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.[1]
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method that involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1]
FAQs for Fischer Indole Synthesis
Q2: Why is my Fischer indole synthesis failing or giving a low yield?
Several factors can contribute to the failure or low yield of a Fischer indole synthesis:
-
Substituent Effects: Strong electron-donating groups (e.g., amino, amido) on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1] This is a known challenge in the synthesis of 3-aminoindoles.[1]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often require empirical optimization.[1]
-
Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[1]
Q3: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?
Common side reactions include:
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with other aromatic rings present in the molecules.
-
N-N Bond Cleavage: As mentioned, this is a significant competing pathway, particularly with electron-donating substituents on the carbonyl component, leading to byproducts such as aniline derivatives.[1]
Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method?
Direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[1] A common alternative is to use pyruvic acid as the carbonyl compound, which results in indole-2-carboxylic acid, followed by a decarboxylation step.[1]
Quantitative Data: Fischer Indole Synthesis
The following table summarizes the effect of different ketones on the yield of the Fischer indole synthesis under solvent-free conditions using p-toluenesulfonic acid as the catalyst.
| Ketone | Product | Yield (%) |
| Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 94 |
| Cyclopentanone | 1,2-Cyclopentenoindole | 91 |
| Acetophenone | 2-Phenylindole | 82 |
Data adapted from Peruncheralathan, S., and V. K. Singh. "Fischer indole synthesis in the."
Experimental Protocol: Fischer Indole Synthesis
This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.
-
To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling.
-
Heat the reaction mixture on a sand bath for 10 minutes.
-
Cool the resulting mixture in an ice bath to allow the product to precipitate.
-
Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.
-
Allow the precipitate to air dry.
-
Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.
Step 2: Cyclization to 2-Phenylindole
-
Place the dried acetophenone phenylhydrazone in a round-bottom flask.
-
Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Heat the mixture under reflux with stirring. The reaction temperature and time will depend on the chosen catalyst.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully add it to ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Bischler-Möhlau Indole Synthesis
This method produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[1]
FAQs for Bischler-Möhlau Indole Synthesis
Q5: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?
This is a common challenge with this synthesis, which is known for its harsh conditions, poor yields, and unpredictable regioselectivity.[1] Consider the following to improve your results:
-
Milder Conditions: Recent studies have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and potentially improved outcomes.[1][2]
-
Substrate Dependence: The yield and regiochemical outcome are highly dependent on the specific substrates used.[1] Careful selection and purification of starting materials are crucial.
Experimental Protocol: Bischler-Möhlau Indole Synthesis (Microwave-Assisted)
-
In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.
-
Stir the mixture for 3 hours at room temperature.
-
Add 3 drops of dimethylformamide (DMF) to the mixture.
-
Irradiate the mixture in a microwave reactor for 1 minute at 600 W.
-
After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.
Larock Indole Synthesis
The Larock indole synthesis is a versatile palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne.[3]
FAQs for Larock Indole Synthesis
Q6: I am observing low regioselectivity in my Larock indole synthesis with an unsymmetrical alkyne. What can I do?
The regioselectivity of the Larock synthesis is determined during the migratory insertion of the alkyne into the arylpalladium bond.[1] Generally, the larger substituent of the alkyne ends up at the C2 position of the indole. However, this can be influenced by:
-
Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent can all impact regioselectivity.
-
Electronic and Steric Properties: The electronic and steric nature of the substituents on both the alkyne and the aniline play a significant role.[1]
Q7: What are some common side products in the Larock indole synthesis?
Common side products can include homocoupling of the alkyne or the aniline, as well as products arising from incomplete cyclization or side reactions of the starting materials under the reaction conditions.
Quantitative Data: Larock Indole Synthesis
The Larock synthesis is known for its broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aniline and alkyne partners. The following table illustrates the yields for the synthesis of various tryptophans using a mild and general protocol.
| o-Bromoaniline Substituent | Alkyne | Product | Yield (%) |
| H | Boc-protected propargylamine derivative | Unnatural Tryptophan | 85 |
| 4-OMe | Boc-protected propargylamine derivative | 5-Methoxy Tryptophan derivative | 88 |
| 4-CF₃ | Boc-protected propargylamine derivative | 5-Trifluoromethyl Tryptophan derivative | 75 |
| 5-Cl | Boc-protected propargylamine derivative | 6-Chloro Tryptophan derivative | 82 |
Data adapted from a mild and general protocol for the Pd(0)-catalyzed heteroannulation of o-bromoanilines and alkynes.
Experimental Protocol: Larock Indole Synthesis
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.
-
Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.[4]
FAQs for Madelung Indole Synthesis
Q8: The high temperatures required for the Madelung synthesis are degrading my starting material. What can I do?
The classical Madelung synthesis often requires harsh conditions (200-400 °C).[4] However, several modifications can allow for milder reaction conditions:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-phenylamide can lower the required reaction temperature.[5]
-
Madelung-Houlihan Variation: The use of strong, metal-mediated bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can bring the reaction temperature down to a range of -20 to 25 °C.[1]
Experimental Protocol: Modified Madelung Synthesis
A modified, one-pot procedure for the synthesis of 1,2-disubstituted-3-tosyl indoles has been reported:
-
A mixture of the starting benzyl bromide and sodium p-toluenesulfinate in DMSO is heated at 100 °C for 12 hours.
-
A base, such as DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), is added, and the mixture is stirred for another 12 hours at 100 °C.
-
The reaction is then quenched with water and the product is extracted with dichloromethane.
-
Purification is typically achieved by column chromatography or recrystallization.[1]
Reissert Indole Synthesis
The Reissert indole synthesis involves the reductive cyclization of o-nitrophenylpyruvic acids (or their esters) to yield indole-2-carboxylic acids, which can then be decarboxylated.[6]
FAQs for Reissert Indole Synthesis
Q9: My Reissert synthesis is giving a low yield. What are some critical factors to consider?
-
Condensation Step: The initial condensation of o-nitrotoluene with diethyl oxalate requires a strong base. Potassium ethoxide has been shown to give better results than sodium ethoxide.[7]
-
Reduction Step: The choice of reducing agent for the nitro group is crucial. Common reagents include zinc in acetic acid, iron powder in acetic acid/ethanol, or sodium dithionite.[6] The efficiency of this step can significantly impact the overall yield.
-
Decarboxylation: The final decarboxylation step requires heating and should be monitored to avoid decomposition of the indole product.
Experimental Protocol: Reissert Indole Synthesis
Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of o-nitrotoluene and diethyl oxalate dropwise with stirring.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the ethyl o-nitrophenylpyruvate.
-
Filter the precipitate, wash with water, and dry.
Step 2: Reductive Cyclization
-
Suspend the ethyl o-nitrophenylpyruvate in a mixture of acetic acid and ethanol.
-
Add zinc dust portion-wise with stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture on a water bath for a short period.
-
Filter the hot solution to remove excess zinc.
-
Upon cooling, the indole-2-carboxylic acid will crystallize.
Step 3: Decarboxylation
-
Heat the indole-2-carboxylic acid above its melting point until the evolution of carbon dioxide ceases.
-
The resulting crude indole can be purified by distillation or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
Structural Elucidation of 2-Methyl-1H-indole-3-carboxylic acid: A Comparative Analysis by NMR and Mass Spectrometry
A definitive guide to the structural validation of 2-Methyl-1H-indole-3-carboxylic acid, this report presents a comprehensive analysis of its spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of expected and experimental data to confirm the molecular structure of this key indole derivative.
The structural integrity of a chemical compound is paramount in scientific research and drug development. Here, we detail the validation of this compound's structure through the robust analytical techniques of ¹H NMR, ¹³C NMR, and Mass Spectrometry. This guide provides a clear comparison of reference data with data obtained for structurally similar compounds, offering a framework for the verification of this molecule.
Comparative Spectroscopic Data Analysis
To facilitate a clear understanding of the structural features of this compound, the following tables summarize the expected and comparative NMR and Mass Spectrometry data. Due to the limited availability of a complete, published experimental dataset for this compound, data from closely related derivatives, namely its methyl ester and various amide analogues, are presented for comparative purposes.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | Expected Chemical Shift (ppm) for this compound | Comparative ¹H NMR Data (ppm) - Methyl 2-methyl-1H-indole-3-carboxylate | Comparative ¹H NMR Data (ppm) - Amide Derivatives of this compound[1] |
| N-H | ~11.0 - 12.0 (broad singlet) | 8.21 (brs) | 8.0 - 10.3 (s) |
| H-4 | ~7.9 - 8.1 (doublet) | 8.21 (s, overlapped) | 6.5 - 7.5 (m) |
| H-5 | ~7.1 - 7.3 (triplet) | 7.28 (d, J = 8 Hz) | 6.5 - 7.5 (m) |
| H-6 | ~7.1 - 7.3 (triplet) | 7.17 (d, J = 8 Hz) | 6.5 - 7.5 (m) |
| H-7 | ~7.4 - 7.6 (doublet) | Not explicitly assigned | 6.5 - 7.5 (m) |
| 2-CH₃ | ~2.7 (singlet) | 2.74 (s) | 2.5 (s) |
| 3-COOH | ~12.0 (broad singlet) | N/A (Ester) | N/A (Amide) |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | Expected Chemical Shift (ppm) for this compound | Comparative ¹³C NMR Data (ppm) - Methyl 2-methyl-1H-indole-3-carboxylate |
| C-2 | ~145 | 145.0 |
| C-3 | ~105 | 104.7 |
| C-3a | ~128 | 128.8 |
| C-4 | ~121 | 124.1 |
| C-5 | ~122 | 125.6 |
| C-6 | ~120 | 121.6 |
| C-7 | ~111 | 112.1 |
| C-7a | ~136 | 133.1 |
| 2-CH₃ | ~14 | 14.2 |
| 3-COOH | ~168 | 166.1 (Ester C=O) |
Table 3: Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 175 | Molecular Ion |
| [M-OH]⁺ | 158 | Loss of hydroxyl radical from the carboxylic acid |
| [M-COOH]⁺ | 130 | Loss of the carboxylic acid group, resulting in a 2-methylindole fragment |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols outline the standard procedures for acquiring NMR and Mass Spectrometry data for indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of N-H and O-H protons are solvent-dependent. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectra should be phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
ESI-MS Analysis (for accurate mass):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative.
-
Obtain a high-resolution mass spectrum to determine the exact mass and elemental composition.
-
-
EI-MS Analysis (for fragmentation pattern):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analyze the resulting fragments to elucidate the structure. The fragmentation pattern of indole derivatives often involves characteristic losses of small molecules or radicals.
-
Workflow for Structural Validation
The logical flow of experiments and data analysis for validating the structure of a synthesized compound is crucial. The following diagram illustrates this workflow.
Caption: Workflow for the synthesis and structural validation of a chemical compound.
This comprehensive guide provides the necessary framework for the validation of this compound's structure using NMR and Mass Spectrometry. By following the detailed protocols and comparing the acquired data with the provided reference tables, researchers can confidently confirm the identity and purity of their synthesized compound.
References
A Comparative Analysis of Indole Carboxylic Acid Isomers for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical and Biological Properties of Key Indole Carboxylic Acid Isomers
Indole carboxylic acids, a class of heterocyclic compounds, are of significant interest to researchers in chemistry and pharmacology due to their diverse biological activities. The position of the carboxylic acid group on the indole ring profoundly influences the molecule's physicochemical properties and, consequently, its biological function. This guide provides a comparative analysis of various indole carboxylic acid isomers, offering a valuable resource for scientists engaged in drug discovery and development.
Physicochemical Properties: A Comparative Overview
The position of the carboxylic acid substituent dramatically alters the electronic distribution and steric hindrance of the indole ring, leading to distinct physicochemical characteristics among the isomers. These properties, including acidity (pKa) and solubility, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
While experimentally determined values for all isomers are not consistently available in a single comparative study, a combination of experimental and predicted data provides valuable insights.
| Property | Indole-2-carboxylic acid | Indole-3-carboxylic acid | Indole-4-carboxylic acid | Indole-5-carboxylic acid | Indole-6-carboxylic acid | Indole-7-carboxylic acid |
| Molecular Formula | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol |
| Melting Point (°C) | 202-206 | 232-234 (dec.) | No data available | No data available | No data available | No data available |
| pKa (Predicted) | No data available | 3.90 ± 0.10 | No data available | No data available | No data available | No data available |
| Aqueous Solubility | Sparingly soluble | Insoluble in boiling water | No data available | No data available | Water-soluble indigoid derivatives can be synthesized | A bioconversion can produce a mixture of water-soluble indigoids |
| Solubility in Organic Solvents | No data available | Soluble in 95% Ethanol (50 mg/ml), methanol, ether, acetate; insoluble in benzene, petroleum ether | No data available | No data available | No data available | No data available |
Biological Activity and Therapeutic Potential
Indole carboxylic acid isomers have been investigated for a wide range of therapeutic applications, with their biological activity being highly dependent on the isomer. While direct comparative studies of the parent isomers are limited, research on their derivatives highlights their potential as modulators of various biological targets.
Indole-2-carboxylic Acid Derivatives:
-
HIV-1 Integrase Inhibition: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.
-
IDO1/TDO Dual Inhibition: Certain derivatives have shown promise as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in cancer immune evasion.
-
Hedgehog Pathway Inhibition: Derivatives such as 5-methoxy-1H-indole-2-carboxylic acid and 5-chloro-1H-indole-2-carboxylic acid have been found to inhibit the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.
Indole-3-carboxylic Acid Derivatives:
-
Angiotensin II Receptor Antagonism: Novel derivatives of indole-3-carboxylic acid have demonstrated high affinity for the angiotensin II receptor (AT1 subtype), suggesting their potential as antihypertensive agents.
-
Auxin Analogs: As a close structural analog of the plant hormone indole-3-acetic acid (IAA), indole-3-carboxylic acid and its derivatives have been explored for their auxin-like or anti-auxin activities, with potential applications as herbicides.
-
Anticancer Activity: Some derivatives have exhibited cytotoxic effects against various cancer cell lines.
Indole-5 and -6-carboxylic Acid Derivatives:
-
These isomers are often used as scaffolds in the synthesis of more complex molecules with therapeutic properties, including enzyme inhibitors and receptor modulators.
Due to the lack of publicly available, direct comparative studies on the parent isomers, a quantitative comparison of their biological performance (e.g., IC50 values) is not feasible at this time. Research has predominantly focused on the development and evaluation of more potent derivatives.
Experimental Protocols
To facilitate further research and comparative analysis, this section outlines key experimental methodologies for characterizing indole carboxylic acid isomers.
Determination of Physicochemical Properties
1. pKa Determination by Potentiometric Titration:
-
Objective: To determine the acid dissociation constant (pKa) of the indole carboxylic acid isomers.
-
Principle: A solution of the isomer is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a pH meter. The pKa is the pH at which the acid is half-neutralized.
-
Procedure:
-
Accurately weigh a precise amount of the indole carboxylic acid isomer and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
-
Prepare a carbonate-free solution of a strong base of known concentration.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the isomer solution with the base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added. The pKa can be determined from the midpoint of the titration curve.
-
2. Aqueous Solubility Determination (Shake-Flask Method):
-
Objective: To determine the thermodynamic equilibrium solubility of the isomers in an aqueous buffer.
-
Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified.
-
Procedure:
-
Add an excess amount of the solid indole carboxylic acid isomer to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of the dissolved isomer in the clear filtrate/supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Biological Assays
1. HPLC Method for Isomer Separation and Quantification:
-
Objective: To separate and quantify a mixture of indole carboxylic acid isomers.
-
Principle: Reversed-phase HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
-
Instrumentation: An HPLC system equipped with a C18 column, a pump, an injector, and a UV or PDA detector.
-
Typical Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM potassium phosphate with pH adjusted to 3.0) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV absorbance at a suitable wavelength (e.g., 280 nm).
-
Quantification: Based on the peak area of each isomer compared to a standard curve of known concentrations.
-
2. Hedgehog Signaling Pathway Inhibition Assay (Cell-based):
-
Objective: To assess the ability of indole carboxylic acid isomers to inhibit the Hedgehog signaling pathway.
-
Principle: This assay typically utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter. Inhibition of the pathway leads to a decrease in reporter gene expression.
-
Procedure:
-
Culture a suitable reporter cell line (e.g., Shh-LIGHT2 cells).
-
Treat the cells with a known activator of the Hedgehog pathway (e.g., a Smoothened agonist) in the presence of varying concentrations of the indole carboxylic acid isomers.
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Calculate the IC50 value, which is the concentration of the isomer that causes 50% inhibition of the signal.
-
Visualization of Key Concepts
To further aid in the understanding of the topics discussed, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.
Caption: The Hedgehog signaling pathway is activated upon SHH binding to PTCH, relieving the inhibition of SMO and leading to the activation and nuclear translocation of GLI transcription factors.
Caption: A generalized workflow for a cell-based assay to determine the inhibitory activity of indole carboxylic acid isomers on a signaling pathway.
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1H-indole-3-carboxylic Acid Analogues
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogues derived from 2-Methyl-1H-indole-3-carboxylic acid. The focus is on their anti-inflammatory, analgesic, and antioxidant activities, supported by experimental data from published research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Biological Activities
Analogues of this compound have been investigated for several therapeutic applications. The core indole structure is a well-known scaffold in medicinal chemistry, and modifications at various positions of the indole ring and the carboxylic acid group have led to compounds with a range of biological effects. The primary activities explored in the literature for this class of compounds are anti-inflammatory, analgesic, and antioxidant effects.
Comparative Analysis of Biological Data
The following tables summarize the quantitative data for different series of this compound analogues, highlighting their anti-inflammatory, analgesic, and antioxidant potencies.
Table 1: Anti-inflammatory and Analgesic Activity of 2-Methyl-1H-indole-3-carbohydrazide Derivatives
A series of N-benzylidene-2-methyl-1H-indole-3-carbohydrazides (compounds VIa-e) were synthesized and evaluated for their anti-inflammatory and analgesic activities. The study revealed that substitutions on the phenyl ring significantly influence the biological activity.[1]
| Compound ID | Phenyl Ring Substitution | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Inhibition of Writhing) |
| VIa | 2-hydroxy | - | 8.63 |
| VIb | 2,4-dihydroxy | Significant | 42.47 |
| VIc | 2-chloro | - | 31.19 |
| VId | 4-hydroxy, 3-methoxy | Most Significant | 57.52 |
| VIe | Furan | - | 11.7 |
| Aspirin (Standard) | - | - | 65.03 |
Data sourced from Manish Rapolu et al., International Journal of Advanced Biotechnology and Research.[1]
Structure-Activity Relationship Insights (Anti-inflammatory and Analgesic):
-
The presence of hydroxyl and methoxy groups on the phenyl ring appears to enhance both anti-inflammatory and analgesic activities.[1]
-
Compound VId , with a 4-hydroxy and 3-methoxy substitution, exhibited the highest analgesic activity, comparable to the standard drug, aspirin.[1]
-
Compound VIb , with two hydroxyl groups, also showed significant analgesic activity.[1]
-
The unsubstituted phenyl (not shown) and furan-substituted analogues (VIe) displayed weak activity.[1] This suggests that electron-donating groups on the phenyl ring are favorable for these activities.
Table 2: Antioxidant Activity of 2-Methyl-1-(2-morpholinoethyl)-indole-3-carboxylic Acid Amide Analogues
A series of amide derivatives of 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid were synthesized and evaluated for their in vitro antioxidant activity using the DPPH radical scavenging assay.
| Compound ID | Aniline Substitution | IC50 (µg/mL) |
| IVa | 2,4-dimethoxy | - |
| IVb | 3,4-dimethoxy | 57.46 |
| IVc | 3,5-dimethoxy | Least Active |
| Ascorbic Acid (Standard) | - | - |
Data sourced from S. Arulmurugan et al., Der Pharma Chemica.
Structure-Activity Relationship Insights (Antioxidant):
-
The position of the methoxy groups on the aniline ring plays a crucial role in the antioxidant activity.
-
Compound IVb , with adjacent dimethoxy groups at the 3 and 4 positions, showed the most potent antioxidant activity.
-
The presence of dimethoxy groups at the 3 and 5 positions (IVc) resulted in the least active compound. This indicates that the relative position of electron-donating groups is critical for radical scavenging ability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
3.1. Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animals: Wistar albino rats of either sex (150-200 g) are used.
-
Procedure:
-
The animals are divided into control, standard, and test groups.
-
The test compounds are administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
After a set period (e.g., 30 minutes), a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
3.2. Acetic Acid-Induced Writhing Test (Analgesic Activity)
This is a chemical-induced pain model used to screen for peripheral analgesic activity.
-
Animals: Swiss albino mice of either sex (20-25 g) are used.
-
Procedure:
-
The animals are divided into control, standard, and test groups.
-
The test compounds are administered orally or intraperitoneally. The standard group receives a known analgesic (e.g., aspirin), and the control group receives the vehicle.
-
After a specified time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal constrictions and stretching of hind limbs).
-
The number of writhes is counted for a set period (e.g., 10 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage inhibition of writhing is calculated for each group compared to the control group.[2]
-
3.3. DPPH Radical Scavenging Assay (Antioxidant Activity)
This in vitro assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagents: DPPH solution in methanol (e.g., 0.1 mM), test compounds, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
Different concentrations of the test compounds and the standard are prepared in a suitable solvent.
-
A fixed volume of the DPPH solution is added to the test and standard solutions.
-
The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[3][4]
-
Visualized Pathways and Workflows
4.1. Anti-inflammatory Mechanism of Action
The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are mediators of inflammation and pain.
Caption: Putative anti-inflammatory mechanism of action.
4.2. General Workflow for Screening Analogues
The process of discovering and evaluating new analogues involves a systematic workflow from synthesis to biological testing.
Caption: Workflow for analogue synthesis and screening.
References
A Comparative Analysis of the Biological Activities of 2-Methyl-1H-indole-3-carboxylic Acid and Indole-3-carboxylic Acid
A detailed guide for researchers and drug development professionals on the biological profiles of two closely related indole derivatives. This document synthesizes available data on their antioxidant, anti-inflammatory, and antimicrobial properties, and provides detailed experimental protocols for further investigation.
Introduction
Indole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. Their versatile chemical nature allows for a wide range of biological activities, making them attractive scaffolds for drug discovery. This guide provides a comparative overview of the biological activities of two such derivatives: 2-Methyl-1H-indole-3-carboxylic acid and its parent compound, indole-3-carboxylic acid.
While direct comparative studies evaluating the biological activities of these two specific compounds in head-to-head assays are limited in the current scientific literature, this guide summarizes the available experimental data for each compound individually. It is important to note that due to variations in experimental conditions across different studies, the data presented here may not be directly comparable. This guide is intended to serve as a foundational resource to inform further targeted research and comparative analyses.
Data Presentation
The following table summarizes the available quantitative data on the biological activities of this compound and indole-3-carboxylic acid. A significant gap in the literature exists regarding direct comparative data.
| Biological Activity | Compound | Assay | Result | Reference |
| Antioxidant Activity | 2-Methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylicacid-3,4-dimethoxyaniline (a derivative) | DPPH Radical Scavenging | IC50: 57.46 µg/mL | [1] |
| Indole-3-carboxylic acid | - | No quantitative data found | - | |
| Anti-inflammatory Activity | This compound | - | No quantitative data found | - |
| Indole-3-acetic acid (a related compound) | LPS-induced NO production in RAW264.7 cells | Significant reduction in NO | [2] | |
| Antimicrobial Activity | This compound | - | No quantitative data found | - |
| Indole-3-carboxylic acid | Antifungal against Blumeria graminis | Synergistic effect with jasmonic acid | [3] |
Disclaimer: The data presented above are from different studies and are not the result of direct comparative experiments. Therefore, these values should be interpreted with caution and are intended to provide a general overview rather than a direct comparison of potency.
Experimental Protocols
For researchers interested in conducting direct comparative studies, detailed methodologies for key biological assays are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.
Experimental Workflow:
Caption: Workflow of the DPPH radical scavenging assay.
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Compounds: Dissolve this compound and indole-3-carboxylic acid in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound solutions to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the blank, add 50 µL of the solvent instead of the test compound.
-
For the positive control, use a standard antioxidant like ascorbic acid or Trolox at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is an indication of its anti-inflammatory potential.
Experimental Workflow:
Caption: Workflow of the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animals: Use adult male or female Wistar or Sprague-Dawley rats.
-
Grouping and Dosing:
-
Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups (different doses of this compound and indole-3-carboxylic acid).
-
Administer the test compounds and standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 Where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. A standardized inoculum of the test microorganism is added to each well. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of this compound and indole-3-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microplate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (microorganism without test compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Conclusion
This guide highlights the current state of knowledge regarding the biological activities of this compound and indole-3-carboxylic acid. While the available data suggests that these compounds and their derivatives possess interesting biological properties, there is a clear need for direct comparative studies to elucidate the structure-activity relationships and to determine the relative potency of the 2-methyl substitution. The provided experimental protocols offer a framework for researchers to conduct such comparative investigations, which will be crucial for advancing the potential therapeutic applications of these indole derivatives.
References
- 1. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]
Quantitative Analysis of 2-Methyl-1H-indole-3-carboxylic Acid in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methyl-1H-indole-3-carboxylic acid in a reaction mixture is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The choice of analytical technique depends on several factors, including the complexity of the reaction mixture, the required sensitivity and selectivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by UV or other detection. | Separation of volatile and thermally stable compounds followed by mass-based detection. Derivatization is often required for polar analytes. | Intrinsic quantitative nature based on the direct proportionality of NMR signal intensity to the number of nuclei.[1][2] |
| Sample Preparation | Dilution of the reaction mixture, filtration. | Derivatization (e.g., silylation) to increase volatility, followed by extraction.[3] | Dilution in a deuterated solvent with an internal standard. |
| Selectivity | Good; can be optimized with different columns and mobile phases. | Excellent; mass spectrometer provides high selectivity based on mass-to-charge ratio.[3] | Excellent; high-resolution spectra allow for the distinction of individual components in a complex mixture.[4] |
| Sensitivity | High; typically in the µg/mL to ng/mL range.[5] | Very high; can reach pg/mL levels.[4] | Moderate; generally in the mg/mL to µg/mL range.[4] |
| Quantification | Requires a calibration curve with a pure standard of the analyte. | Requires a calibration curve with a pure standard of the derivatized analyte. | Can be performed with an internal or external standard; absolute quantification is possible without a reference standard of the analyte.[2][6] |
| Analysis Time | Relatively short; typically 10-30 minutes per sample. | Longer due to derivatization and chromatographic run time. | Rapid data acquisition, but may require longer relaxation delays for accurate quantification.[6] |
| Advantages | Widely available, robust, and versatile. | High sensitivity and selectivity.[3] | Non-destructive, requires minimal sample preparation, and provides structural information.[1][4] |
| Disadvantages | May have peak co-elution in complex mixtures. | Derivatization can be complex and introduce errors. The analyte must be thermally stable. | Lower sensitivity compared to other methods.[4] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are starting points and may require optimization based on the specific reaction mixture and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for the analysis of similar indole derivatives.[5]
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation:
-
Withdraw a known volume of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the initial mobile phase composition.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a stock solution of pure this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample and determine the concentration from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methods for the analysis of indole carboxylic acids, which require derivatization.[3][7]
-
Instrumentation: GC-MS system with a capillary column suitable for polar compounds (e.g., DB-5ms).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC Program:
-
Inlet temperature: 250°C.
-
Oven program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ion source temperature: 230°C.
-
Scan range: m/z 50-500.
-
-
Sample Preparation:
-
Extract the analyte from the reaction mixture using an appropriate solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the solvent to dryness.
-
Add the derivatization reagent and heat at 70°C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
-
-
Quantification:
-
Prepare calibration standards of this compound and derivatize them in the same manner as the sample.
-
Generate a calibration curve based on the peak area of a characteristic ion.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This method leverages the inherent quantitative capabilities of NMR spectroscopy.[1][2][6]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known concentration and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d6, Methanol-d4).
-
NMR Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T1 of the analyte and internal standard).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Add a precise volume of the reaction mixture to the NMR tube.
-
Add the deuterated solvent.
-
Vortex to ensure homogeneity.
-
-
Quantification:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molarity_IS) where N_protons is the number of protons giving rise to the integrated signal.
-
Visualizations
To further clarify the experimental workflows, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of this compound.
Caption: Logical flow for each quantitative analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Antioxidant Activity of Indole Derivatives
For researchers and drug development professionals exploring the therapeutic potential of indole derivatives, establishing their antioxidant capacity is a critical step. This guide provides a comparative overview of common bioassays used to validate the antioxidant activity of these compounds, complete with experimental data and detailed protocols.
In Vitro Antioxidant Capacity: A Comparative Look
The antioxidant potential of novel indole derivatives is typically first assessed using a panel of in vitro assays. These tests are relatively rapid, cost-effective, and provide a good initial screening platform. The most commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.
The selection of multiple assays is crucial as they operate through different mechanisms. The DPPH and ABTS assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to quench a stable radical. In contrast, the FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Below is a summary of reported antioxidant activities for various indole derivatives in these common assays.
| Indole Derivative Class | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | FRAP (TEAC, mM) | Reference |
| C-3 Substituted Indoles | 31% inhibition (cpd 11) | Not Reported | Not Reported | [1] |
| Indole Hydrazones | Varies (hydroxyl dependent) | Varies (hydroxyl dependent) | Varies (hydroxyl dependent) | [2] |
| 2-Oxindole Derivatives | Moderate to good | Not Reported | Not Reported | [3] |
| Methoxy-substituted Indole Curcumin | 90.50% reduction | Not Reported | Not Reported | [4] |
| Azine derivatives with Indole moieties | Not Reported | Not Reported | Not Reported | [4] |
| 1H-3-Indolyl Derivatives | Not Reported | 12.00 - 28.23 | Not Reported | [4][5] |
| Indole-phenolic compounds | Not Reported | Not Reported | Not Reported | [6] |
Note: IC₅₀ is the concentration of the antioxidant required to decrease the initial radical concentration by 50%. TEAC stands for Trolox Equivalent Antioxidant Capacity. Data is presented as reported in the cited literature; direct comparison between different studies should be made with caution due to variations in experimental conditions.
Cellular and In Vivo Validation
While in vitro assays are excellent for initial screening, validation in cellular and in vivo models is essential to understand the physiological relevance of the antioxidant activity. These assays can provide insights into a compound's ability to protect cells from oxidative damage and its potential therapeutic efficacy.
Common cellular assays involve inducing oxidative stress in cell lines (e.g., using H₂O₂) and then measuring the protective effect of the indole derivative.[6] For instance, the cytoprotective activity of C-3 substituted indole derivatives has been demonstrated against oxidative hemolysis in human red blood cells.[1] In vivo models, such as those involving the administration of toxins to induce oxidative stress in rodents, can further elucidate the protective effects of these compounds in a whole organism.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison of results. The following are generalized protocols for the three most common in vitro antioxidant assays.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the indole derivatives in methanol or another suitable solvent at various concentrations.
-
Reaction: Add a small volume of the sample solution to the DPPH solution. A typical ratio is 1:2 (sample:DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value is then determined by plotting the scavenging percentage against the sample concentration.
ABTS Radical Cation Decolorization Assay
-
Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Dilution of ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the indole derivatives in a suitable solvent at various concentrations.
-
Reaction: Add a small volume of the sample solution to the diluted ABTS•⁺ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Dissolve the indole derivatives in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox, and is typically expressed as TEAC.
Visualizing the Process: Experimental Workflow and Signaling Pathways
To better understand the validation process and the potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a key signaling pathway modulated by antioxidants.
Caption: A typical experimental workflow for validating the antioxidant activity of indole derivatives.
Many antioxidant compounds, including potentially indole derivatives, exert their protective effects by modulating cellular signaling pathways. One of the most important of these is the Keap1-Nrf2 pathway, which regulates the expression of numerous antioxidant and cytoprotective genes.
References
- 1. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
comparative study of synthesis methods for 2-Methyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
2-Methyl-1H-indole-3-carboxylic acid is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of common synthetic methodologies, offering insights into their respective advantages and disadvantages, supported by experimental data.
Executive Summary
The synthesis of this compound is predominantly achieved through a two-step process: the formation of a 2-methyl-1H-indole-3-carboxylate ester, followed by its hydrolysis. The most prominent methods for the initial ester synthesis are the Fischer indole synthesis and the Japp-Klingemann reaction, which provides a precursor for the Fischer cyclization. More modern approaches, such as palladium-catalyzed intramolecular cyclizations, offer alternative routes with distinct benefits. This guide will compare these primary methods based on reaction yield, conditions, and overall efficiency.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the synthesis of ethyl or methyl 2-methyl-1H-indole-3-carboxylate, the direct precursor to the target carboxylic acid, via different methods. The final hydrolysis step is also considered.
| Synthesis Method | Key Starting Materials | Reaction Conditions (Ester Synthesis) | Yield (Ester) | Reaction Conditions (Hydrolysis) | Overall Yield (Approx.) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazine, Ethyl acetoacetate | Acid catalyst (e.g., H₂SO₄, PPA), High temperature | Moderate to Good | NaOH or KOH in alcohol/water, Reflux | Moderate | Well-established, readily available starting materials | Harsh acidic conditions, potential for side reactions |
| Japp-Klingemann Reaction followed by Fischer Synthesis | Aniline, Ethyl α-methylacetoacetate | Diazotization, Coupling, then Acid-catalyzed cyclization | Good to Excellent | NaOH or KOH in alcohol/water, Reflux | Good | Good yields, regiocontrol | Multi-step process, use of diazonium salts |
| Palladium-Catalyzed Intramolecular Cyclization | Substituted anilines, Methyl acetoacetate | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, 80-110°C (conventional) or 60°C (microwave) | 72% (conventional), 93% (microwave)[1][2] | NaOH or KOH in alcohol/water, Reflux | Good to Excellent | High yields, shorter reaction times with microwave irradiation | Use of expensive palladium catalyst, requires specific precursors |
Experimental Protocols
Method 1: Fischer Indole Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate and subsequent Hydrolysis
Step 1: Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add ethyl acetoacetate (1 equivalent) dropwise to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature for 1-2 hours to form the phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the crude hydrazone, add a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Heat the mixture to a high temperature (typically 80-100°C) for several hours.
-
Upon completion, the reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 2-methyl-1H-indole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-methyl-1H-indole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Reflux the mixture for 2-4 hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
Method 2: Palladium-Catalyzed Intramolecular Cyclization of Methyl (Z)-3-(phenylamino)but-2-enoate and subsequent Hydrolysis
Step 1: Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate
-
Conventional Heating: To a solution of methyl (Z)-3-(phenylamino)but-2-enoate (1 equivalent) in DMF, add Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3 equivalents), and K₂CO₃ (3 equivalents).[1]
-
The mixture is heated at 80°C under an inert atmosphere (e.g., argon) for 3 hours.[1]
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford methyl 2-methyl-1H-indole-3-carboxylate.
-
Microwave Irradiation: The neat mixture of reactants can be exposed to microwave irradiation, which can significantly reduce the reaction time and improve the yield.[1][2]
Step 2: Hydrolysis to this compound
-
Follow the hydrolysis protocol as described in Method 1, using methyl 2-methyl-1H-indole-3-carboxylate as the starting material.
Visualizing the Synthetic Workflow
The following diagram illustrates the generalized two-step approach for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Logical Pathway for Method Selection
The choice of synthetic method often depends on the specific requirements of the researcher, including scale, available resources, and desired purity. The following diagram outlines a logical decision-making process.
References
A Spectroscopic Guide to the Characterization of 2-Methyl-1H-indole-3-carboxylic Acid and Its Precursors
This guide provides a detailed spectroscopic comparison of 2-Methyl-1H-indole-3-carboxylic acid with its common synthetic precursors, 2-Methylindole and Ethyl 2-methyl-1H-indole-3-carboxylate. Understanding the distinct spectral features of these molecules is crucial for researchers, scientists, and drug development professionals to monitor reaction progress, confirm the identity of the final product, and ensure its purity. The comparison is supported by experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to Spectroscopic Analysis
Spectroscopic techniques are indispensable tools in synthetic chemistry. By analyzing the interaction of molecules with electromagnetic radiation, we can elucidate their structural features. For instance, IR spectroscopy identifies functional groups, NMR spectroscopy reveals the connectivity of atoms, and mass spectrometry determines the molecular weight and fragmentation pattern. This guide will leverage these techniques to create a clear spectroscopic distinction between our target molecule and its synthetic intermediates.
Synthetic Pathway Overview
The synthesis of this compound often proceeds through the introduction of a carboxylate group onto the 2-methylindole scaffold, commonly via an ester intermediate. The final step is typically the hydrolysis of this ester.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Data
The following sections present a detailed comparison of the spectroscopic data for the target compound and its precursors.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups that differ between the three compounds: the N-H bond in the indole ring, the ester C=O and C-O bonds, and the carboxylic acid C=O and broad O-H bonds.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Methylindole | ~3400 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch) |
| Ethyl 2-methyl-1H-indole-3-carboxylate | ~3300 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1670 (C=O stretch, ester) , ~1230 (C-O stretch) |
| This compound | ~3375 (N-H stretch), ~3300-2500 (Broad O-H stretch, carboxylic acid) , ~3058 (Aromatic C-H stretch), ~1604 (C=O stretch, carboxylic acid) [1] |
Analysis: The most telling feature in the IR spectra is the carbonyl (C=O) stretch and the hydroxyl (O-H) region. 2-Methylindole lacks a carbonyl absorption. The appearance of a strong C=O stretch around 1670 cm⁻¹ signifies the formation of the ethyl ester intermediate. Upon hydrolysis to the final product, this peak shifts to a lower wavenumber (around 1604 cm⁻¹) due to conjugation and hydrogen bonding.[1] Crucially, the spectrum of this compound is distinguished by a very broad absorption from 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
| Proton Position | 2-Methylindole (in CDCl₃) | Ethyl 2-methyl-1H-indole-3-carboxylate (in CDCl₃) | This compound (in DMSO-d₆) |
| Indole N-H | ~7.8 (br s) | ~8.3 (br s) | ~11.6 (br s) |
| Aromatic H (C4-C7) | ~7.0-7.5 (m) | ~7.1-7.9 (m) | ~7.0-7.9 (m) |
| Methyl H (C2-CH₃) | ~2.4 (s) | ~2.7 (s) | ~2.6 (s) |
| Ethyl H (-OCH₂CH₃) | N/A | ~4.4 (q) | N/A |
| Ethyl H (-OCH₂CH₃) | N/A | ~1.4 (t) | N/A |
| Carboxylic Acid H (-COOH) | N/A | N/A | ~11.9 (br s) |
Analysis: In the ¹H NMR spectrum, the transition from the ester to the carboxylic acid is clearly marked by the disappearance of the characteristic signals for the ethyl group: a quartet around 4.4 ppm and a triplet around 1.4 ppm. In their place, a very broad singlet appears far downfield, typically around 11-12 ppm, corresponding to the acidic proton of the carboxyl group. The chemical shift of the indole N-H proton also tends to shift downfield as the electron-withdrawing character of the C3 substituent increases from nothing to an ester to a carboxylic acid.
¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)
| Carbon Position | 2-Methylindole (in CDCl₃) | Ethyl 2-methyl-1H-indole-3-carboxylate (in CDCl₃) | This compound |
| Carbonyl C=O | N/A | ~166 | ~168 |
| Indole C2 | ~135 | ~144 | ~136 |
| Indole C3 | ~100 | ~104 | ~107 |
| Aromatic C (C4-C7, C3a, C7a) | ~110-136 | ~111-135 | ~112-136 |
| Methyl C (C2-CH₃) | ~13 | ~14 | ~13 |
| Ethyl C (-OCH₂CH₃) | N/A | ~60 | N/A |
| Ethyl C (-OCH₂CH₃) | N/A | ~15 | N/A |
Analysis: The ¹³C NMR spectra corroborate the ¹H NMR findings. The most significant changes are the appearance of a carbonyl carbon signal around 166 ppm for the ester, which shifts slightly upon conversion to the carboxylic acid (~168 ppm). The signals for the ethyl group carbons (~60 ppm and ~15 ppm) in the intermediate are absent in both the starting material and the final product.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds, which is a definitive piece of evidence for successful chemical transformation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| 2-Methylindole | C₉H₉N | 131.17[3] | 131 (M⁺), 130 (M-H)⁺ |
| Ethyl 2-methyl-1H-indole-3-carboxylate | C₁₂H₁₃NO₂ | 203.24 | 203 (M⁺), 158 (M-OEt)⁺, 130 (M-COOEt)⁺ |
| This compound | C₁₀H₉NO₂ | 175.18[4] | 175 (M⁺), 158 (M-OH)⁺, 130 (M-COOH)⁺ |
Analysis: The molecular ion peak (M⁺) in the mass spectrum is the most direct indicator of the compound's identity. The progression from 2-methylindole (m/z 131) to the ethyl ester (m/z 203) and finally to the carboxylic acid (m/z 175) shows the expected mass changes corresponding to the addition of a -COOEt group and its subsequent hydrolysis to -COOH.[3][4] The fragmentation patterns are also distinct. The loss of the ethoxy group (-OEt, 45 Da) from the ester and the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da) from the acid are characteristic fragmentation pathways that help confirm the structures.
Experimental Protocols
The data presented in this guide are consistent with standard spectroscopic techniques.
Caption: General workflow for spectroscopic characterization.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed using the KBr (potassium bromide) pellet method, where a small amount of the sample is ground with KBr and pressed into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the crystal surface. Spectra are usually recorded from 4000 to 400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained on an NMR spectrometer, typically operating at frequencies of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).[5]
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[6]
Conclusion
The spectroscopic comparison of this compound with its precursors, 2-Methylindole and Ethyl 2-methyl-1H-indole-3-carboxylate, reveals a clear and logical progression of spectral features. Each step of the synthesis introduces or removes specific functional groups that have unique signatures in IR, NMR, and mass spectra. Key transformations to monitor are the appearance and shift of the C=O band in IR, the disappearance of the ethyl group signals in NMR, and the predictable change in molecular weight in mass spectrometry. By carefully analyzing these spectral changes, researchers can confidently track the synthesis and confirm the identity and purity of the final product.
References
A Comparative Guide to the Efficacy of 2-Methyl-1H-indole-3-carboxylic Acid Derivatives: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-1H-indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse range of therapeutic agents. Understanding the translation of in vitro activity to in vivo efficacy is a critical step in the drug discovery pipeline. This guide provides an objective comparison of the performance of various derivatives, supported by experimental data, to aid researchers in navigating the complexities of preclinical development.
Antihypertensive Activity: From Receptor Binding to Blood Pressure Reduction
A series of novel indole-3-carboxylic acid derivatives have been investigated as potential antihypertensive agents, targeting the angiotensin II type 1 (AT₁) receptor. These studies provide a clear example of the correlation between in vitro receptor affinity and in vivo physiological response.
Data Presentation: Antihypertensive Efficacy
| Compound | In Vitro AT₁ Receptor Binding Affinity (Kᵢ, nM) | In Vivo Antihypertensive Activity (Blood Pressure Reduction, mm Hg) | Animal Model | Reference |
| Lead Indole Derivative | High nanomolar affinity (comparable to Losartan) | 48 mm Hg decrease at 10 mg/kg (p.o.) | Spontaneously Hypertensive Rats | [1][2] |
| Losartan (Reference) | High nanomolar affinity | Less than 48 mm Hg decrease at 10 mg/kg (p.o.) over 24h | Spontaneously Hypertensive Rats | [1] |
Note: Specific Kᵢ values for the lead indole derivative were not explicitly provided in the abstract, but described as having high nanomolar affinity on par with losartan.
Experimental Protocols
In Vitro: Radioligand Binding Assay for AT₁ Receptor
This assay determines the binding affinity of a compound to the angiotensin II type 1 (AT₁) receptor.
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the AT₁ receptor, such as rat liver.[3] The tissue is homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.[1]
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
In Vivo: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This model is used to evaluate the blood pressure-lowering effects of a compound in a hypertensive state.
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are used as they genetically develop hypertension.
-
Compound Administration: The test compound is administered orally (p.o.) to the rats.[1]
-
Blood Pressure Monitoring: Systolic blood pressure is measured at various time points after administration using a non-invasive tail-cuff method.
-
Data Analysis: The change in blood pressure from baseline is calculated and compared to a vehicle control group and a reference drug group (e.g., Losartan).[1]
Signaling Pathway
Caption: Angiotensin II signaling pathway and the inhibitory action of indole derivatives.
Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction
Indole-based derivatives, including those with the this compound core, have shown promise as anti-inflammatory agents. The comparison of their in vitro effects on inflammatory mediators and their in vivo efficacy in models of inflammation is crucial for their development.
Data Presentation: Anti-inflammatory Efficacy
| Compound Class | In Vitro Activity | In Vivo Activity (% Edema Inhibition) | Animal Model | Reference |
| Indole-N-acylhydrazone derivatives | COX-2 selective inhibition; Inhibition of lymphocyte proliferation (up to 62.7%) | Up to 100% inhibition at 30 mg/kg after 5h | Carrageenan-induced paw edema in rats | [4] |
| Oleanolic acid indole derivatives | Inhibition of NO and pro-inflammatory cytokines (TNF-α, IL-6, etc.) | Significant reduction in paw edema | Not specified in abstract | [5] |
Experimental Protocols
In Vitro: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Incubation: The enzyme is pre-incubated with the test compound before the addition of arachidonic acid.
-
Detection: The production of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) or other detection methods.
-
Data Analysis: The IC₅₀ values for COX-1 and COX-2 are calculated to determine the potency and selectivity of the compound.
In Vivo: Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Compound Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), prior to the carrageenan injection.
-
Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the rat's hind paw.[6]
-
Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.[6]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
Experimental Workflow
Caption: Workflow for evaluating the anti-inflammatory potential of indole derivatives.
Anticancer and Antioxidant Activities: An In Vitro Perspective
While numerous this compound derivatives have been synthesized and evaluated for their in vitro anticancer and antioxidant properties, comprehensive studies directly comparing these findings with in vivo efficacy are less common in the readily available literature.
Data Presentation: In Vitro Anticancer and Antioxidant Efficacy
Anticancer Activity
| Compound Class | In Vitro Activity (IC₅₀/GI₅₀) | Cell Lines | Reference |
| 5-Hydroxyindole-3-carboxylic acid ester derivatives | IC₅₀ < 10 µM | MCF-7 (Breast Cancer) | [7] |
| Indole-2-carboxylic acid dinuclear copper(II) complexes | >90% growth inhibition at 20 µM | MDA-MB-231, MCF-7 (Breast Cancer) | [8] |
| 2-methyl indole hydrazone derivatives | Stronger aromatase inhibitory activity than melatonin | ER+ human breast cancer cells (MCF-7 BUS) | [9] |
Antioxidant Activity
| Compound | In Vitro Antioxidant Activity (IC₅₀) | Assay | Reference |
| 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline | 57.46 µg/ml | DPPH radical scavenging | [10] |
Experimental Protocols
In Vitro: MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
In Vitro: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent like methanol or ethanol.[11]
-
Reaction: The test compound is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific time (e.g., 30 minutes).[11]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).[11] The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Conclusion
The derivatives of this compound continue to be a fertile ground for the discovery of new therapeutic agents. The data presented in this guide highlight the successful translation of in vitro findings to in vivo efficacy for antihypertensive and anti-inflammatory applications. While the in vivo anticancer and antioxidant potential of this specific scaffold requires further exploration, the promising in vitro results warrant continued investigation. Detailed understanding of the experimental protocols and signaling pathways involved is paramount for the rational design and development of the next generation of indole-based drugs.
References
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Methyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 2-Methyl-1H-indole-3-carboxylic acid (CAS No. 63176-44-3). The following procedures are based on general laboratory safety protocols and information from safety data sheets (SDS) of structurally similar compounds, as a specific SDS for this compound could not be definitively located. It is imperative to consult the official manufacturer's SDS and adhere to all local, state, and federal regulations before proceeding with disposal.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, a thorough hazard assessment is required. While the toxicological properties of this specific compound are not fully detailed in available resources, related indole-carboxylic acids are known to cause skin and eye irritation.[1] Therefore, it is prudent to handle this compound as a hazardous substance.
Key Preparatory Steps:
-
Obtain and Review the SDS: The primary step is to acquire and carefully read the official Safety Data Sheet for this compound from the supplier. This document will contain specific details on hazards, handling, and disposal.
-
Personal Protective Equipment (PPE): All personnel handling the waste must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or goggles
-
A laboratory coat
-
Waste Segregation and Container Management
Proper segregation and containment are critical to prevent accidental chemical reactions and ensure safe disposal.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting all this compound waste. The original container may be used if it is in good condition.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound".
-
Incompatibility: Do not mix this waste with other chemical waste streams. Specifically, avoid contact with strong oxidizing agents, strong acids, or strong bases, as these are common incompatibilities for similar compounds.
Step-by-Step Disposal Protocol
The recommended disposal route for this compound is through a licensed hazardous waste management company.
-
Solid Waste:
-
Carefully transfer any solid this compound into the designated hazardous waste container.
-
To minimize the generation of dust, perform this transfer within a chemical fume hood or a well-ventilated area.
-
-
Contaminated Materials:
-
Any items contaminated with the chemical, such as weighing boats, gloves, and absorbent pads, must also be placed in the labeled hazardous waste container.
-
-
Empty Containers:
-
Containers that are not triple-rinsed are considered hazardous waste and should be disposed of accordingly.
-
If you choose to triple-rinse the container, the rinsate must be collected and treated as hazardous waste.
-
-
Storage and Collection:
-
Securely seal the hazardous waste container.
-
Store the container in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal service to arrange for pickup and final disposal.
-
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative disposal limits (e.g., reportable quantities) can be provided. This critical information will be available on the official SDS.
| Parameter | Value |
| CAS Number | 63176-44-3 |
| Primary Disposal Route | Licensed Hazardous Waste Disposal |
| Known Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases |
Experimental Protocols
No established experimental protocols for the on-site treatment or neutralization of this compound for disposal were identified. On-site treatment of hazardous waste is highly regulated and should only be performed by qualified personnel following a validated and approved protocol.
Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Methyl-1H-indole-3-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-1H-indole-3-carboxylic acid (CAS No. 63176-44-3) was not available. The following guidance is based on aggregated GHS information from the European Chemicals Agency (ECHA) and data from the SDSs of structurally similar compounds, namely 2-Methylindole and Indole-3-carboxylic acid. It is imperative to handle this chemical with caution and to consult with your institution's safety officer for any specific handling and disposal protocols.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Immediate Safety and Hazard Information
GHS Hazard Classification: Based on aggregated data, this compound is classified as:
-
Skin Irritant (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1]
Based on the data for the closely related compound 2-Methylindole, there may be additional hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
Proper PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is advisable). A chemical-resistant lab coat or apron. | To prevent skin contact and irritation. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a fume hood or if dust is generated. | To protect against inhalation of irritating dust. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for safely handling this compound.
-
Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to minimize dust inhalation.[3]
-
Ensure that an emergency eyewash station and a safety shower are readily accessible.[2]
-
Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within reach.
-
-
Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin and eyes.[4]
-
Minimize the creation of dust when handling the solid.[2]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain or in the regular trash.
-
Collect waste in a clearly labeled, sealed container.
-
-
Contaminated Materials:
-
All materials that have come into contact with the chemical, including gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Dispose of these materials as hazardous waste in a designated container.
-
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Deface the label on the empty container before disposing of it in the appropriate waste stream, as per institutional guidelines.
-
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
